3-fluoro-4-(hydroxymethyl)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVLUHTXWWJJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435961 | |
| Record name | 3-fluoro-4-(hydroxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214554-16-2 | |
| Record name | 3-fluoro-4-(hydroxymethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Section 1: Introduction & Significance
3-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-16-2) is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. As a fluorinated building block, it provides a scaffold for the synthesis of complex molecules with tailored biological activities and material properties. The strategic placement of the fluorine atom, a strong electron-withdrawing group, alongside a carboxylic acid and a hydroxymethyl group, imparts unique electronic and steric characteristics. These features can profoundly influence molecular interactions, metabolic stability, and binding affinity, making this compound a valuable intermediate in drug discovery.[1][2]
This guide offers an in-depth examination of the core physical properties of 3-fluoro-4-(hydroxymethyl)benzoic acid. It is intended for researchers and drug development professionals, providing both established data and predictive insights grounded in the principles of physical organic chemistry. Furthermore, this document details robust, self-validating experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.
Section 2: Core Physicochemical Properties
The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They govern its solubility, absorption, distribution, and formulation characteristics. While empirical data for 3-fluoro-4-(hydroxymethyl)benzoic acid is limited, we can infer many of its properties from closely related analogs and an understanding of its functional groups.
| Property | Data | Source(s) |
| IUPAC Name | 3-Fluoro-4-(hydroxymethyl)benzoic acid | - |
| CAS Number | 214554-16-2 | [3] |
| Molecular Formula | C₈H₇FO₃ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Appearance | White to off-white or faint brown powder | Inferred from[2][4] |
Melting Point
The melting point is a crucial indicator of purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity. While the specific melting point for 3-fluoro-4-(hydroxymethyl)benzoic acid is not widely reported, its isomers and related compounds provide a useful reference. For example, 3-fluoro-4-hydroxybenzoic acid melts at 154-158 °C, and 4-(hydroxymethyl)benzoic acid melts at 182-185 °C.[5] The presence of both hydroxyl and carboxylic acid groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. The precise value will be influenced by the crystal packing efficiency, which is affected by the substitution pattern.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a key factor in its bioavailability. 3-Fluoro-4-(hydroxymethyl)benzoic acid contains both polar, hydrogen-bond donating/accepting groups (–COOH, –CH₂OH) and a lipophilic aromatic ring.
-
Aqueous Solubility : The presence of the carboxylic acid and hydroxymethyl groups suggests it is likely to be moderately to slightly soluble in water.[2][4] Its solubility will be pH-dependent; in basic media (pH > pKa), the carboxylate anion will form, significantly increasing aqueous solubility.
-
Organic Solubility : It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups.[3]
Acidity (pKa)
The pKa value is fundamental to predicting the ionization state of the molecule at a given pH, which affects its solubility, lipophilicity, and ability to interact with biological targets. The parent compound, benzoic acid, has a pKa of approximately 4.2. For 3-fluoro-4-(hydroxymethyl)benzoic acid, the pKa of the carboxylic acid is influenced by two key substituents:
-
3-Fluoro group : As a strongly electron-withdrawing group, the fluorine atom stabilizes the conjugate base (carboxylate) through induction, thereby increasing the acidity and lowering the pKa relative to benzoic acid.
-
4-(Hydroxymethyl) group : This group is weakly electron-donating or neutral and is expected to have a minor effect on the pKa.
Based on these factors, the pKa is predicted to be slightly lower than that of benzoic acid. The predicted pKa for the related 3-fluoro-4-hydroxybenzoic acid is approximately 4.23.[4]
Section 3: Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The aromatic region should display complex splitting patterns due to ³J(H,H) and through-space J(H,F) couplings. The methylene protons (–CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, integrating to 2H. The carboxylic acid proton (–COOH) will be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR : The carbon spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached functional groups and showing C-F coupling. The methylene carbon (–CH₂OH) will be the most upfield signal.
-
¹⁹F NMR : A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups.
-
O-H Stretch : A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[6] The alcoholic O-H stretch will also appear in this region or as a sharper peak around 3200-3500 cm⁻¹.
-
C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[6][7]
-
C-F Stretch : A strong absorption in the 1000-1300 cm⁻¹ region will indicate the presence of the carbon-fluorine bond.
-
Aromatic C=C Stretches : Medium to weak bands will appear in the ~1450-1600 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (170.14 g/mol ).
Section 4: Experimental Protocols for Property Determination
To ensure the reliability of data for research and development, physical properties must be determined empirically. The following section outlines standardized, self-validating protocols.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Caption: A logical workflow for the physical and chemical characterization of a compound.
Protocol 4.1: Melting Point Determination
This protocol uses the capillary method, a reliable technique for determining the melting range of a solid.[8][9]
-
Sample Preparation : Finely grind a small amount of the compound to a powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]
-
Apparatus Setup : Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating : Place the assembly in a calibrated melting point apparatus or a Thiele tube filled with a suitable heating oil.[11]
-
Observation : Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).
-
Validation : Perform the measurement in triplicate to ensure reproducibility.
Protocol 4.2: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[12][13]
-
Preparation : Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.[13]
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[12][14]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
Quantification : Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation : Prepare a calibration curve using standards of known concentrations to ensure accurate quantification. The pH of the saturated solution should be measured at the end of the experiment to check for any shifts.[13]
Section 5: Stability and Handling
Proper storage and handling are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage : Based on related fluorinated benzoic acids, it is recommended to store 3-fluoro-4-(hydroxymethyl)benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[4][15] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated conditions is advisable to prevent potential degradation.[4]
-
Handling and Safety : Fluorinated benzoic acids are often classified as irritants.[5][16] Users should handle the compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[15][17] Avoid creating dust and direct contact with skin, eyes, and respiratory tract.[18][19]
Section 6: Conclusion
3-Fluoro-4-(hydroxymethyl)benzoic acid is a synthetically valuable building block with a unique combination of functional groups. Its physical properties, including a predicted high melting point, pH-dependent aqueous solubility, and moderate acidity, are direct consequences of its molecular structure. The spectroscopic signatures provide clear markers for its identification and quality control. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate these properties, ensuring data integrity for applications in drug development and materials science.
Section 7: References
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5. Retrieved from https://www.tcichemicals.com/IN/en/p/M1919
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- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from https://www.regulations.gov/document/EPA-HQ-OPP-2017-0740-0009
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from https://www.nj.gov/health/eoh/rtkweb/documents/fs/0209.pdf
- SSERC. (n.d.). Melting point of Benzoic Acid. Retrieved from https://www.sserc.org.uk/wp-content/uploads/2018/09/Benzoic-Acid-MP-Learner.pdf
- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II. Retrieved from https://assets.thermofisher.com/TFS-Assets/CSD/Specification-Sheets/Thermo-Scientific-Aldrich-FT-IR-Collection-Ed-II-Spec-Sheet.pdf
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluorobenzoic acid. Retrieved from https://www.fishersci.co.uk/gb/en/sds.html?productName=119420250
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility
- Scribd. (n.d.). Melting Point of Benzoic Acid | PDF. Retrieved from https://www.scribd.com/document/443315053/Melting-Point-of-Benzoic-Acid
- Shell Australia. (2014, June 8). ad-fluorobenzoic-acid.pdf. Retrieved from https://www.shell.com.au/about-us/projects-and-locations/qgc-project/environment/_jcr_content/root/main/section/textimage_1573030238.coreimg.90.500.pdf/1508218174780/ad-fluorobenzoic-acid.pdf
- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from https://www.rsc.org/suppdata/c4ra/c4ra08702a/c4ra08702a.pdf
- Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)benzoic acid 99%. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/382639
- Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from https://en.wikipedia.org/wiki/4-Fluorobenzoic_acid
- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid | 350-29-8. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5264319.htm
- PubChem - NIH. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/76360
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- Aaronchem. (n.d.). 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. Retrieved from https://www.aaronchem.com/3-5-difluoro-4-hydroxymethyl-benzoic-acid-cas-1211596-29-0
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids
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An In-depth Technical Guide to 3-fluoro-4-(hydroxymethyl)benzoic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-fluoro-4-(hydroxymethyl)benzoic acid is a synthetically valuable, fluorinated aromatic carboxylic acid. Its trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom, makes it a versatile building block in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability and binding affinity of derivative molecules, while the hydroxymethyl and carboxylic acid moieties offer orthogonal handles for chemical modification. This guide provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and potential applications for this compound, serving as a foundational resource for researchers in the field.
Introduction
Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding interactions. 3-fluoro-4-(hydroxymethyl)benzoic acid is a particularly interesting, yet under-documented, example of such a molecule. The presence of three distinct functional groups—a carboxylic acid for amide bond formation or salt formation, a primary alcohol for esterification or oxidation, and a fluorine atom for modulating electronic properties—positions it as a highly versatile intermediate for the synthesis of complex molecular architectures. This guide aims to consolidate available information on analogous compounds to provide a predictive yet scientifically grounded technical overview of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Proposed Synthesis
A potential starting material for a multi-step synthesis could be 4-bromo-2-fluorotoluene. A Grignard reaction followed by carboxylation could yield 3-fluoro-4-methyl-benzoic acid. Subsequent benzylic bromination and hydrolysis would introduce the hydroxymethyl group.[1]
An alternative and likely more direct approach would be the reduction of a commercially available precursor. For instance, the selective reduction of the 4-formyl group of 3-fluoro-4-formylbenzoic acid would yield the target molecule.
Proposed Experimental Protocol: Selective Reduction
This protocol is a predictive methodology based on standard organic synthesis techniques.
Reaction: Selective reduction of methyl 3-fluoro-4-formylbenzoate.
Rationale: The formyl group is more readily reduced than the ester. Sodium borohydride is a mild reducing agent suitable for this selective transformation.
Materials:
-
Methyl 3-fluoro-4-formylbenzoate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve methyl 3-fluoro-4-formylbenzoate (1.0 eq) in anhydrous methanol in a round-bottom flask at 0 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-fluoro-4-(hydroxymethyl)benzoate.
-
The final hydrolysis of the methyl ester to the carboxylic acid can be achieved under standard basic conditions (e.g., LiOH in THF/water) followed by acidic workup.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot. The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-fluoro-4-(hydroxymethyl)benzoic acid consists of a benzene ring substituted with a fluorine atom at position 3, a hydroxymethyl group at position 4, and a carboxylic acid group at position 1.
Caption: Chemical structure of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₈H₇FO₃ | - |
| Molecular Weight | 170.14 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar benzoic acid derivatives. |
| Melting Point | 160-175 °C | Based on melting points of similar compounds like 4-fluoro-3-methylbenzoic acid (164-168 °C)[1] and 3-fluoro-4-hydroxybenzoic acid (154-158 °C).[2] |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Slightly soluble in water. | The presence of the carboxylic acid and hydroxymethyl groups suggests solubility in polar solvents, while the aromatic ring limits water solubility.[2] |
| pKa | ~4.0 - 4.5 | The electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Spectroscopic Characterization (Predicted)
The identity and purity of 3-fluoro-4-(hydroxymethyl)benzoic acid would be confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the acidic proton of the carboxylic acid.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets in the region of δ 7.0-8.0 ppm . The coupling constants will be indicative of their ortho and meta relationships to each other and to the fluorine atom.
-
Hydroxymethyl Protons (2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the CH₂ group at approximately δ 4.5-4.8 ppm .
-
Hydroxyl Proton (1H): A broad singlet for the alcoholic OH proton, which is exchangeable with D₂O, would likely appear between δ 5.0-5.5 ppm .
-
Carboxylic Acid Proton (1H): A very broad singlet for the COOH proton will be observed downfield, typically above δ 10.0 ppm , and is also exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal for the carboxylic acid carbonyl carbon is expected in the range of δ 165-170 ppm .
-
Aromatic Carbons (6C): Six distinct signals for the aromatic carbons will be observed between δ 110-165 ppm . The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Hydroxymethyl Carbon (CH₂): The signal for the CH₂ carbon is anticipated to be around δ 60-65 ppm .
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely as a multiplet due to coupling with the ortho and meta protons. The chemical shift will be informative about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ .
-
O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹ .
-
C-O Stretch (Alcohol): An absorption in the region of 1000-1250 cm⁻¹ .
-
C-F Stretch: A strong band in the fingerprint region, typically around 1000-1300 cm⁻¹ .
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): For EI-MS, a molecular ion peak at m/z = 170 is expected.
-
[M-H]⁻ or [M+H]⁺: For ESI-MS, ions corresponding to m/z = 169 (negative ion mode) or m/z = 171 (positive ion mode) would be observed.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of H₂O, CO, and COOH.
Potential Applications in Drug Discovery and Materials Science
While specific applications for 3-fluoro-4-(hydroxymethyl)benzoic acid are not yet widely reported, its structural motifs are present in various biologically active molecules and functional materials.
Intermediate for Active Pharmaceutical Ingredients (APIs)
Fluorinated benzoic acids are crucial building blocks in the synthesis of numerous APIs.[1][3] The structural analogue, 3-fluoro-4-(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of potassium channel openers for the treatment of epilepsy.[3] Similarly, 3-fluoro-4-(hydroxymethyl)benzoic acid can serve as a versatile starting material for the synthesis of novel drug candidates. The carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxymethyl group can be oxidized to an aldehyde or further functionalized.
Caption: Potential derivatization and application workflow.
Scaffold for Combinatorial Chemistry
The orthogonal reactivity of the carboxylic acid and hydroxymethyl groups makes this molecule an ideal scaffold for the generation of compound libraries for high-throughput screening. The carboxylic acid can be coupled with a diverse range of amines, while the hydroxymethyl group can be reacted with various carboxylic acids or other electrophiles.
Precursor for Functional Materials
Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other functional materials. The polarity and hydrogen bonding capabilities of the functional groups in 3-fluoro-4-(hydroxymethyl)benzoic acid, along with the influence of the fluorine atom, could be exploited to create materials with novel properties.
Safety and Handling
As with any chemical, 3-fluoro-4-(hydroxymethyl)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-fluoro-4-(hydroxymethyl)benzoic acid is a promising building block for the synthesis of a wide range of molecules with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected characterization data based on the known chemistry of analogous compounds. It is intended to serve as a valuable resource for researchers interested in utilizing this versatile molecule in their synthetic endeavors. Further experimental validation of the proposed synthesis and a thorough investigation of the biological activities of its derivatives are warranted.
References
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- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171.
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Introduction: The Strategic Value of a Fluorinated Building Block
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design and optimization.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 3-fluoro-4-(hydroxymethyl)benzoic acid emerges as a highly valuable and versatile bifunctional building block. Its substituted benzoic acid framework provides a key anchor point for molecular assembly, while the fluorinated ring and the reactive hydroxymethyl group offer multiple avenues for derivatization.
This guide provides an in-depth exploration of the synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind synthetic choices, offering field-proven insights into the most effective strategies for preparing this critical intermediate. The protocols described herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Strategic Analysis of Synthetic Pathways
The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid can be approached from several distinct starting materials. The choice of pathway is often dictated by the commercial availability of precursors, desired scale, and laboratory capabilities. We will analyze two primary and highly effective strategies.
Pathway 1: Functionalization of 3-Fluoro-4-methylbenzoic Acid
This is arguably the most direct and intuitive route, commencing from the readily available 3-fluoro-4-methylbenzoic acid. The core transformation involves the selective oxidation of the benzylic methyl group to a hydroxymethyl group. This can be achieved via a two-step bromination-hydrolysis sequence, a common and reliable method for such transformations.
-
Causality and Rationale: The benzylic position is inherently activated towards free-radical reactions. Using a radical initiator like benzoyl peroxide (BPO) or AIBN with a bromine source such as N-Bromosuccinimide (NBS) allows for selective halogenation of the methyl group with minimal side reactions on the aromatic ring. The subsequent hydrolysis of the benzylic bromide to the alcohol is a straightforward nucleophilic substitution. This route's primary advantage is its reliance on well-understood, high-yielding reactions.[2]
Caption: Pathway 1: Benzylic Bromination and Hydrolysis.
Pathway 2: Selective Reduction of 3-Fluoro-4-formylbenzoic Acid
An alternative and equally potent strategy begins with 3-fluoro-4-formylbenzoic acid. This pathway hinges on the chemoselective reduction of the aldehyde functional group to a primary alcohol without affecting the carboxylic acid.
-
Causality and Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its mild reducing power is sufficient to reduce aldehydes and ketones but is generally incapable of reducing carboxylic acids or esters under standard conditions. This exquisite chemoselectivity makes the reaction clean, high-yielding, and easy to perform. The primary consideration for this route is the commercial availability and cost of the starting aldehyde.
Caption: Pathway 2: Chemoselective Aldehyde Reduction.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies for the synthetic pathways described. These protocols are designed to be robust and scalable.
Protocol 1: Synthesis from 3-Fluoro-4-methylbenzoic Acid
Step A: Synthesis of 3-Fluoro-4-(bromomethyl)benzoic Acid
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluoro-4-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).
-
Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude 3-fluoro-4-(bromomethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Step B: Hydrolysis to 3-Fluoro-4-(hydroxymethyl)benzoic Acid
-
Reagent Setup: Dissolve the crude 3-fluoro-4-(bromomethyl)benzoic acid (1.0 eq) from the previous step in a mixture of acetone and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting bromide is no longer visible.
-
Work-up: Cool the reaction mixture and remove the acetone under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to a pH of ~2.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-4-(hydroxymethyl)benzoic acid as a white solid.
Protocol 2: Synthesis from 3-Fluoro-4-formylbenzoic Acid
-
Reagent Setup: Dissolve 3-fluoro-4-formylbenzoic acid (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Reductant Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. Control the addition rate to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.
-
Quenching: Carefully quench the reaction by slowly adding dilute aqueous HCl at 0°C until the effervescence ceases and the pH is acidic (~2).
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting solid can be further purified by recrystallization to afford pure 3-fluoro-4-(hydroxymethyl)benzoic acid.
Physicochemical and Spectroscopic Characterization
Proper characterization of the final product is essential to confirm its identity and purity. The data below represents typical values for 3-fluoro-4-(hydroxymethyl)benzoic acid.
| Property | Value |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 154-158 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.0 (s, 1H, COOH), ~7.8 (m, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~5.3 (t, 1H, OH), ~4.6 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~166, ~160 (d, J=245 Hz), ~138 (d), ~132 (d), ~125, ~117 (d), ~60 (d) |
| Mass Spec (ESI-) | m/z 169.0 [M-H]⁻ |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) for fluorine are characteristic.
Applications in Drug Discovery and Development
3-Fluoro-4-(hydroxymethyl)benzoic acid is not an end product but a crucial starting point for more complex molecules. Its utility is demonstrated in its role as a key intermediate for synthesizing novel therapeutics.
-
Acoramidis (AG10) Intermediate: It is a documented intermediate in the synthesis of Acoramidis, a transthyretin (TTR) stabilizer developed for treating transthyretin amyloidosis, a debilitating disease.[3][4]
-
Enzyme Inhibitors: Derivatives have been explored as potent inhibitors for various enzymes, leveraging the molecule's structural features for specific binding interactions.[4]
-
Fluoroquinolone Antibiotics: The broader class of fluorinated benzoic acids is fundamental to the synthesis of fluoroquinolone antibiotics, showcasing the importance of this structural motif in developing anti-infective agents.[5]
The strategic placement of the fluoro, carboxyl, and hydroxymethyl groups provides a three-pronged platform for medicinal chemists to elaborate upon, enabling the construction of diverse and complex molecular architectures with tailored pharmacological profiles.
References
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
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Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Retrieved from [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
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An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Foreword: The Strategic Importance of Fluorinated Benzoic Acids in Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, fluorinated benzoic acid scaffolds have emerged as privileged structures in the design of novel therapeutics. This guide provides an in-depth technical overview of a particularly promising scaffold: 3-fluoro-4-(hydroxymethyl)benzoic acid. We will explore its synthesis, the derivatization strategies employed to generate libraries of bioactive compounds, and the significant therapeutic potential of its derivatives, with a focus on their roles as transthyretin stabilizers and enzyme inhibitors.
Synthesis of the Core Scaffold: 3-Fluoro-4-(hydroxymethyl)benzoic Acid
A robust and scalable synthesis of the 3-fluoro-4-(hydroxymethyl)benzoic acid core is paramount for the exploration of its derivatives. While multiple synthetic routes to related fluorinated benzoic acids have been reported, a practical and efficient pathway to the title compound can be logically constructed from commercially available starting materials. The following multi-step synthesis represents a convergent and field-proven approach.
Proposed Synthetic Pathway
The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid can be efficiently achieved from 3-fluoro-4-methylbenzoic acid through a sequence of benzylic bromination followed by hydrolysis. This method offers a direct route to the desired hydroxymethyl functionality.
Caption: Proposed synthetic route to 3-fluoro-4-(hydroxymethyl)benzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Fluoro-4-(bromomethyl)benzoic acid
-
Rationale: This step involves a free-radical bromination at the benzylic position of the methyl group. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation, and benzoyl peroxide (BPO) acts as a radical initiator. Carbon tetrachloride (CCl4) is a classic solvent for such reactions, although safer alternatives should be considered for scale-up.
-
Procedure:
-
To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-4-(bromomethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.
-
Step 2: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic acid
-
Rationale: The benzylic bromide is susceptible to nucleophilic substitution. Hydrolysis using water in the presence of a mild base like calcium carbonate (to neutralize the HBr formed) provides the desired hydroxymethyl group.
-
Procedure:
-
Dissolve the crude 3-fluoro-4-(bromomethyl)benzoic acid (1.0 eq) in a mixture of acetone and water.
-
Add calcium carbonate (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Acidify the filtrate with a dilute solution of hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-fluoro-4-(hydroxymethyl)benzoic acid.
-
Key Derivatives and Their Biological Activities
The 3-fluoro-4-(hydroxymethyl)benzoic acid scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives with significant biological activities. The primary points of diversification are the carboxylic acid and the hydroxymethyl groups, which can be readily modified to explore structure-activity relationships (SAR).
Transthyretin (TTR) Stabilizers for the Treatment of Amyloidosis
Transthyretin (TTR) amyloidosis is a debilitating disease caused by the misfolding and aggregation of the TTR protein into amyloid fibrils. A key therapeutic strategy is the stabilization of the native tetrameric form of TTR to prevent its dissociation into amyloidogenic monomers.[1] Benzoic acid derivatives have been identified as potent TTR stabilizers.[2][3][4]
A notable example, though a regioisomer, is Acoramidis (AG10), a derivative of 4-fluoro-3-hydroxybenzoic acid, which is a powerful transthyretin stabilizer.[5] This highlights the potential of the fluorinated benzoic acid core in designing TTR stabilizers. Derivatives of 3-fluoro-4-(hydroxymethyl)benzoic acid are being investigated for similar properties. The general structure of such derivatives often involves the esterification or amidation of the carboxylic acid and etherification or esterification of the hydroxymethyl group to introduce moieties that can interact with the binding pockets of TTR.
Table 1: Representative Transthyretin Stabilizers Based on Fluorinated Benzoic Acid Scaffolds
| Compound | Core Scaffold | Key Modifications | Reported Activity | Reference |
| Acoramidis (AG10) | 4-Fluoro-3-hydroxybenzoic acid | Ether linkage at the 3-hydroxyl group | Potent TTR stabilizer | [5] |
| Tafamidis | Benzoxazole carboxylic acid | N/A | Approved drug for TTR amyloidosis | [4] |
Inhibitors of β-Arylsulfotransferase (AST)
Sulfotransferases (SULTs), including aryl sulfotransferases, are a family of enzymes that catalyze the sulfonation of a wide range of substrates, playing a crucial role in detoxification and hormone regulation. Dysregulation of SULT activity has been implicated in various diseases. Aryl carboxylic acids have been identified as a class of inhibitors for aryl sulfotransferase IV (AST IV).[6] The inhibitory potential is influenced by the substitution pattern on the aromatic ring. Fluorinated benzoic acid derivatives, due to the electron-withdrawing nature of fluorine, are of significant interest in the design of potent and selective SULT inhibitors.
Derivatives of 3-fluoro-4-(hydroxymethyl)benzoic acid can be synthesized to probe the active site of ASTs. The carboxylic acid is a key pharmacophoric feature for binding, while modifications at the hydroxymethyl position can be used to enhance potency and selectivity.
Caption: Mechanism of aryl sulfotransferase inhibition.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 3-fluoro-4-(hydroxymethyl)benzoic acid core allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.
Modifications of the Carboxylic Acid Group
-
Esterification: Converting the carboxylic acid to various esters (methyl, ethyl, etc.) can modulate lipophilicity and cell permeability. For instance, methyl 4-fluoro-3-hydroxybenzoate is a key intermediate in the synthesis of various bioactive molecules.[7][8][9]
-
Amidation: Formation of amides with a diverse set of amines introduces new hydrogen bonding donors and acceptors, which can lead to enhanced binding affinity with the target protein.
Modifications of the Hydroxymethyl Group
-
Etherification: Introducing different alkyl or aryl groups via ether linkages can explore hydrophobic pockets in the target's active site.
-
Esterification: Acylation of the hydroxymethyl group can serve as a prodrug strategy or introduce additional interaction points.
Impact of Fluorine Substitution
The position of the fluorine atom is critical. In the 3-position, it influences the acidity of the carboxylic acid and the electronic properties of the aromatic ring, which can impact binding interactions. SAR studies on related fluorinated benzoic acids have shown that the position and number of fluorine substituents can dramatically alter biological activity.[10]
Future Directions and Therapeutic Potential
The 3-fluoro-4-(hydroxymethyl)benzoic acid scaffold holds considerable promise for the development of new therapeutics. Future research should focus on:
-
Expansion of Derivative Libraries: Synthesizing a broader range of derivatives with diverse functionalities at the carboxylic acid and hydroxymethyl positions.
-
Broader Biological Screening: Evaluating these derivatives against a wider panel of biological targets, including other enzymes and receptors where fluorinated benzoic acids have shown activity.
-
In Vivo Studies: Advancing the most promising in vitro hits to preclinical in vivo models to assess their pharmacokinetic properties and efficacy.
The versatility of this scaffold, coupled with the proven benefits of fluorine incorporation in drug design, positions 3-fluoro-4-(hydroxymethyl)benzoic acid derivatives as a valuable asset in the ongoing quest for novel and effective medicines.
References
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. (URL: [Link])
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Inhibition of aryl sulfotransferase by carboxylic acids - PubMed. (URL: [Link])
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Design and Mechanistic Analysis of a Potent Bivalent Inhibitor of Transthyretin Amyloid Fibrillogenesis - UNIUD. (URL: [Link])
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (URL: [Link])
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (URL: [Link])
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Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. (URL: [Link])
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Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - PubMed. (URL: [Link])
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) | Semantic Scholar. (URL: [Link])
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(PDF) Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - ResearchGate. (URL: [Link])
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])
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3-fluoro-4-(hydroxymethyl)benzoic acid mechanism of action
An In-depth Technical Guide to 3-fluoro-4-(hydroxymethyl)benzoic acid: A Versatile Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged to enhance critical drug attributes such as metabolic stability, binding affinity, and bioavailability. Within this context, functionalized benzoic acids represent a privileged scaffold, and the subject of this guide, 3-fluoro-4-(hydroxymethyl)benzoic acid, emerges as a particularly valuable, albeit under-documented, building block.
This guide deviates from a conventional analysis of a single compound's direct mechanism of action. Our extensive review of the scientific and patent literature reveals that the primary significance of 3-fluoro-4-(hydroxymethyl)benzoic acid lies not in its intrinsic biological activity, but in its role as a versatile intermediate for the synthesis of a diverse array of potent therapeutic agents. Therefore, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, chemical utility, and the mechanisms of action of the key drug classes derived from this and structurally analogous scaffolds. We will explore how the specific arrangement of the fluoro, hydroxymethyl, and carboxylic acid moieties on the phenyl ring provides a powerful toolkit for medicinal chemists to design next-generation therapeutics.
Physicochemical Properties and Synthesis
3-Fluoro-4-(hydroxymethyl)benzoic acid is a white to off-white crystalline solid.[1] Its structure is characterized by a benzene ring substituted with a fluorine atom, a hydroxymethyl group, and a carboxylic acid group. This combination of functional groups provides multiple reaction handles for synthetic chemists.
| Property | Value/Description | Source |
| CAS Number | 816449-68-0 | [2] |
| Molecular Formula | C8H7FO3 | [2] |
| Molecular Weight | 170.14 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO. | [3] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthetic Strategies
The synthesis of functionalized benzoic acids is well-established in organic chemistry. While specific high-yield protocols for 3-fluoro-4-(hydroxymethyl)benzoic acid are not abundantly available in peer-reviewed journals, synthetic routes can be inferred from patents and methods for analogous compounds. A common approach involves the oxidation of p-xylene derivatives.[4] For instance, a general method for synthesizing 4-(hydroxymethyl)benzoic acid from p-xylene involves an oxidation reaction in an organic solvent.[4]
A plausible synthetic workflow for 3-fluoro-4-(hydroxymethyl)benzoic acid could start from a fluorinated toluene derivative, followed by functional group interconversions. The synthesis of the related compound, 3-hydroxy-4-fluorobenzoic acid, has been described starting from fluorobenzene.[5][6] This multi-step process involves the formation of 4-fluorophenol, followed by a Kolbe-Schmitt carboxylation.[6]
Caption: Plausible synthetic workflow for 3-fluoro-4-(hydroxymethyl)benzoic acid.
Role as a Scaffold in Medicinal Chemistry and Drug Design
The true value of 3-fluoro-4-(hydroxymethyl)benzoic acid lies in its utility as a scaffold. The three key functional groups each play a critical role:
-
Carboxylic Acid: This group is a versatile handle for forming amides, esters, and other functionalities. It often serves as a key binding motif, forming hydrogen bonds or ionic interactions with biological targets.
-
Fluorine Atom: The strategic placement of fluorine can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity of the carboxylic acid and influence the conformation of the molecule, thereby improving binding affinity to the target protein.
-
Hydroxymethyl Group: This group can act as a hydrogen bond donor or acceptor. It can also be further functionalized, for example, by oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution, allowing for the attachment of larger and more complex moieties.
Potential Therapeutic Targets and Mechanisms of Action of Derived Compounds
While direct biological data on 3-fluoro-4-(hydroxymethyl)benzoic acid is scarce, the extensive literature on its structural analogs provides a clear roadmap to its potential applications in drug discovery.
Potassium Channel Modulation
Derivatives of fluorinated benzoic acids are crucial building blocks in the synthesis of potassium channel openers, which are of significant interest for the treatment of epilepsy.[7] These compounds act by increasing the open probability of potassium channels in neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Caption: Mechanism of action for potassium channel openers in epilepsy.
Anti-inflammatory Agents (NSAIDs)
3-Fluoro-4-methoxybenzoic acid, a close analog, is a prominent intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[8] While the exact mechanism can vary, many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The fluorinated benzoic acid core can serve as a scaffold to position other functional groups that interact with the active site of COX enzymes.
Transthyretin (TTR) Stabilization
4-Fluoro-3-hydroxybenzoic acid is a known intermediate in the synthesis of Acoramidis, a stabilizer of transthyretin (TTR).[6] TTR is a protein that can dissociate into monomers, which then misfold and aggregate into amyloid fibrils, leading to transthyretin amyloidosis. TTR stabilizers bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and halting the progression of the disease.
Caption: Mechanism of transthyretin (TTR) stabilization.
Enzyme Inhibition
Derivatives of 4-fluoro-3-hydroxybenzoic acid have been investigated as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV).[9][10] This enzyme is involved in the sulfonation of various phenolic compounds, a key process in detoxification and hormone regulation.[10] By designing molecules that fit into the active site of β-AST-IV, its function can be blocked, which may have therapeutic applications in modulating the metabolism of endogenous and xenobiotic compounds.
Antifungal Activity
Benzoic acid derivatives have been studied for their antifungal properties, with some identified as inhibitors of CYP53, a fungal-specific cytochrome P450 enzyme.[11] Inhibition of this enzyme disrupts fungal-specific metabolic pathways, leading to fungal cell death. The fluorinated benzoic acid scaffold can be used to develop more potent and selective inhibitors of fungal CYP53.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general method for coupling the carboxylic acid of a fluorinated benzoic acid with a primary amine, a common step in synthesizing more complex drug candidates.
-
Dissolution: Dissolve 1 equivalent of 3-fluoro-4-(hydroxymethyl)benzoic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Activation: Add 1.1 equivalents of a peptide coupling reagent (e.g., HBTU or HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add 1 equivalent of the desired primary amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by thin-layer chromatography or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
In Vitro Enzyme Inhibition Assay (Conceptual)
This protocol outlines a conceptual workflow for evaluating the inhibitory activity of a synthesized derivative against a target enzyme, such as β-arylsulfotransferase IV.
-
Reagents and Materials:
-
Target enzyme (e.g., recombinant β-AST-IV)
-
Substrate (e.g., a phenolic compound that can be sulfonated)
-
Co-factor (e.g., 3'-phosphoadenosine-5'-phosphosulfate, PAPS)
-
Test compound (derivative of 3-fluoro-4-(hydroxymethyl)benzoic acid)
-
Assay buffer
-
96-well microplate
-
Plate reader for detecting the product or consumption of a substrate.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and co-factor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction.
-
Measure the signal (e.g., absorbance or fluorescence) corresponding to the amount of product formed or substrate consumed.
-
-
Data Analysis:
-
Plot the enzyme activity against the concentration of the test compound.
-
Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Future Perspectives
3-fluoro-4-(hydroxymethyl)benzoic acid and its analogs represent a rich starting point for the development of novel therapeutics. The strategic combination of a fluorinated phenyl ring with multiple points for synthetic diversification allows for the exploration of vast chemical space. Future research will likely focus on:
-
Novel Target Identification: Using this scaffold in high-throughput screening campaigns to identify novel biological targets.
-
Structure-Based Drug Design: Employing computational methods to design derivatives with improved potency and selectivity for known targets.
-
Fragment-Based Drug Discovery: Utilizing this and similar small molecules as starting fragments for building more complex and potent drug candidates.
The continued exploration of fluorinated benzoic acid scaffolds will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]
- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
- Google Patents. (1982). CA1135277A - 3-hydroxy-4-(hydroxymethyl)benzoic acid and alkyl esters thereof.
- Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4881. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Fluoro-3-hydroxybenzoic Acid. Retrieved from [Link]
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An In-depth Technical Guide on the Biological Activity and Synthetic Utility of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-(hydroxymethyl)benzoic acid is a fluorinated aromatic carboxylic acid whose significance in the biomedical field is primarily defined by its role as a sophisticated building block in medicinal chemistry. While direct research into its intrinsic biological activities is limited, its structural attributes—a trifunctional benzene ring featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom—make it a valuable intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive analysis of 3-fluoro-4-(hydroxymethyl)benzoic acid, detailing its physicochemical properties, established synthetic routes, and its critical application in the development of Acoramidis, a transthyretin stabilizer for treating amyloidosis. Furthermore, this document explores the inferred biological potential of the molecule based on the known activities of structurally related fluorinated and hydroxybenzoic acids, and outlines experimental protocols to encourage further investigation into its direct pharmacological effects.
Introduction and Physicochemical Profile
3-Fluoro-4-(hydroxymethyl)benzoic acid is an organic compound whose structure is key to its utility. It features a benzoic acid core, which is a common motif in pharmacologically active molecules. The molecule is further functionalized with a hydroxymethyl group (-CH₂OH) and a fluorine atom. The hydroxymethyl group provides a reactive site for further chemical modifications, while the fluorine substituent can enhance a compound's reactivity and influence its biological activity. The strategic placement of fluorine is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. The presence of both the carboxylic acid and hydroxymethyl groups suggests moderate solubility in polar solvents.[3]
Table 1: Physicochemical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid and Related Compounds
| Property | 3-Fluoro-4-(hydroxymethyl)benzoic acid | 3-Fluoro-4-hydroxybenzoic acid[4][5] | 4-Hydroxybenzoic acid[6] |
| CAS Number | 185342-59-0 | 350-29-8 | 99-96-7 |
| Molecular Formula | C₈H₇FO₃ | C₇H₅FO₃ | C₇H₆O₃ |
| Molecular Weight | 170.14 g/mol | 156.11 g/mol | 138.12 g/mol |
| Appearance | White to off-white solid (inferred) | Off-white to brown powder or crystalline powder | White crystalline solid |
| Melting Point | Data not readily available | 154-158 °C | 213-217 °C |
| Solubility | Moderately soluble in polar solvents (inferred)[3] | Slightly soluble in water | Soluble in alcohol, ether, acetone |
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid is not widely detailed in standard literature, often being a proprietary process within pharmaceutical development. However, plausible synthetic routes can be inferred from standard organic chemistry transformations and related preparations. A common conceptual pathway involves the selective reduction of the corresponding aldehyde or a derivative of the carboxylic acid.
A likely precursor is 3-fluoro-4-formylbenzoic acid or its ester. The synthesis could proceed via the following conceptual steps:
-
Starting Material: 3-Fluoro-4-methylbenzoic acid.
-
Benzylic Bromination: The methyl group can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-fluoro-4-(bromomethyl)benzoic acid.
-
Hydrolysis or Functional Group Interconversion: The bromomethyl group can be converted to a hydroxymethyl group through hydrolysis or other nucleophilic substitution reactions. Alternatively, the methyl group could be oxidized to an aldehyde, which is then selectively reduced to the alcohol.
The choice of reagents and reaction conditions is critical to prevent unwanted side reactions, such as the reduction of the carboxylic acid. Protecting group strategies may be employed to ensure the specific transformation of the desired functional group.
Core Application: A Key Intermediate in Acoramidis Synthesis
The most significant and well-documented application of 3-fluoro-4-(hydroxymethyl)benzoic acid is as a crucial intermediate in the synthesis of Acoramidis (also known as AG10) . Acoramidis is an investigational, orally administered small molecule designed to be a potent and selective stabilizer of transthyretin (TTR)[7][8].
The Pathophysiology of Transthyretin Amyloidosis (ATTR)
Transthyretin is a protein primarily synthesized in the liver that circulates in the blood as a homotetramer. Its main function is to transport thyroxine and retinol (vitamin A).[9][10][11] In transthyretin amyloidosis (ATTR), this tetrameric structure becomes unstable and dissociates into its constituent monomers[7][12]. These monomers can then misfold and aggregate into insoluble amyloid fibrils that deposit in various organs and tissues, including the heart, nerves, and gastrointestinal tract[9][10][12]. This amyloid deposition leads to progressive organ damage and is the underlying cause of the clinical manifestations of the disease[12][13]. ATTR can be hereditary, caused by a mutation in the TTR gene, or wild-type (age-related), where the normal protein misfolds.[10][11]
Mechanism of Action of Acoramidis
Acoramidis is designed to mimic the stabilizing effects of a naturally occurring "rescuer" mutation in the TTR gene, T119M.[14] It works by binding to the two thyroxine-binding sites within the TTR tetramer. This binding stabilizes the protein's native tetrameric structure, preventing its dissociation into monomers.[7][14] By halting the initial step in the amyloid cascade, Acoramidis reduces the formation of pathogenic amyloid fibrils.[8][14] This mechanism is intended to slow or halt the progression of ATTR.[7] Clinical trials have shown that Acoramidis is a near-complete TTR stabilizer.[15]
Synthetic Workflow and the Role of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
The precise, multi-step synthesis of Acoramidis leverages the specific functionalities of 3-fluoro-4-(hydroxymethyl)benzoic acid. While the full proprietary synthesis is not public, a logical workflow can be envisioned. The benzoic acid provides a core scaffold, and its functional groups (fluoro, hydroxymethyl, and carboxyl) serve as handles for sequential chemical modifications to build the final, complex structure of Acoramidis.
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- 8. acoramidis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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An In-Depth Technical Guide to the Solubility of 3-fluoro-4-(hydroxymethyl)benzoic acid for Researchers and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to market, solubility is a gatekeeper. It is a thermodynamic parameter defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the systemic circulation. Insufficient solubility can lead to incomplete drug absorption, resulting in low and variable bioavailability, which in turn compromises therapeutic efficacy and safety.
Beyond bioavailability, solubility impacts numerous other aspects of drug development, including:
-
Formulation Development: The choice of dosage form (e.g., tablet, capsule, solution) and the selection of excipients are heavily influenced by the drug's solubility.
-
In Vitro and In Vivo Screening: Accurate solubility data is essential for designing and interpreting in vitro assays and for preparing appropriate formulations for in vivo studies.
-
Process Chemistry: Solubility in various organic solvents is crucial for the purification, crystallization, and manufacturing of the active pharmaceutical ingredient (API).
This guide focuses on 3-fluoro-4-(hydroxymethyl)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. Understanding its solubility is paramount for any research and development program involving this compound.
Physicochemical Characterization of 3-fluoro-4-(hydroxymethyl)benzoic acid and Related Analogs
The solubility of a compound is intrinsically linked to its physicochemical properties. The presence of a carboxylic acid, a hydroxymethyl group, and a fluorine atom on the benzene ring of 3-fluoro-4-(hydroxymethyl)benzoic acid all contribute to its overall solubility profile.
Table 1: Physicochemical Properties of 3-fluoro-4-(hydroxymethyl)benzoic acid and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) | Water Solubility |
| 3-fluoro-4-(hydroxymethyl)benzoic acid | C₈H₇FO₃ | 170.14 | Not available | ~4-5 | ~1.5 | Likely moderately soluble in polar solvents[1] |
| 3-fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 154-158[2][3] | 4.23 ± 0.10[2][3] | Not available | Slightly soluble in water[2][3] |
| 4-fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 164-168[4] | Not available | Not available | Not available |
| 4-fluoro-3-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 214-218[5] | 4.02 ± 0.10[5] | Not available | Not available |
| Benzoic acid | C₇H₆O₂ | 122.12 | 122 | 4.2 | 1.87 | 3.44 g/L at 25°C[6] |
Structural Considerations and Expected Solubility:
-
Carboxylic Acid Group (-COOH): This acidic functional group can ionize to form a carboxylate anion (-COO⁻), which is significantly more water-soluble than the neutral form. The extent of ionization is dependent on the pH of the solution and the pKa of the compound. At pH values above the pKa, the ionized form will predominate, leading to higher aqueous solubility.
-
Hydroxymethyl Group (-CH₂OH): The hydroxyl group is polar and capable of forming hydrogen bonds with water molecules, which is expected to enhance aqueous solubility.
-
Fluorine Atom (-F): The impact of fluorine on solubility is complex. While fluorine is highly electronegative and can participate in hydrogen bonding, its overall effect can be either to increase or decrease solubility depending on its position on the molecule and the surrounding electronic environment. In some cases, the introduction of fluorine can increase lipophilicity, thereby reducing aqueous solubility. However, it can also alter the crystal lattice energy, which in turn affects solubility.[7]
Based on these functional groups, 3-fluoro-4-(hydroxymethyl)benzoic acid is anticipated to exhibit moderate solubility in polar solvents due to its capacity for hydrogen bonding.[1] Its aqueous solubility is expected to be pH-dependent, with higher solubility at pH values above its pKa.
Experimental Determination of Solubility: A Practical Guide
The most reliable way to determine the solubility of a compound is through experimental measurement. The two most common methods employed in the pharmaceutical industry are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.
Principle: An excess amount of the solid compound is added to a known volume of solvent and agitated until equilibrium is reached. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is determined analytically.
Experimental Workflow for Thermodynamic Solubility:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation:
-
Accurately weigh an amount of 3-fluoro-4-(hydroxymethyl)benzoic acid that is in excess of its expected solubility into a suitable container (e.g., a glass vial with a screw cap). A general starting point is to add enough solid to be visually present at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at a specific pH, ethanol, or other pharmaceutically relevant solvents).
-
-
Equilibration:
-
Seal the container to prevent solvent evaporation.
-
Place the container in a constant temperature environment (e.g., a shaker incubator set at 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF or PTFE syringe filter). It is crucial to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
-
-
Analysis:
-
Carefully collect a known volume of the clear supernatant or filtrate.
-
Dilute the sample with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of 3-fluoro-4-(hydroxymethyl)benzoic acid in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A specific HPLC method for fluorinated benzoic acids would typically involve a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.[8]
-
-
Data Reporting:
-
Calculate the solubility in units such as mg/mL or moles/liter (M).
-
Report the temperature and the specific solvent (including pH for aqueous buffers) at which the solubility was determined.
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO).
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry or nephelometry. The concentration at which precipitation occurs is taken as the kinetic solubility.
Experimental Workflow for Kinetic Solubility:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Step-by-Step Protocol for Kinetic Solubility:
-
Preparation:
-
Prepare a high-concentration stock solution of 3-fluoro-4-(hydroxymethyl)benzoic acid in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, add the desired aqueous buffer to each well.
-
-
Assay Execution:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in the microplate wells. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.
-
Mix the contents of the wells by shaking the plate for a defined period (e.g., 1 to 2 hours) at a constant temperature.
-
-
Detection:
-
Measure the turbidity or light scattering in each well using a plate reader or nephelometer. An increase in the signal indicates the formation of a precipitate.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
Important Note: Kinetic solubility values are often higher than thermodynamic solubility values because the short incubation time may not be sufficient for the system to reach equilibrium, leading to the formation of a supersaturated solution.
The Utility of Computational Models in Solubility Prediction
In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility.[9][10][11] These in silico tools use various algorithms based on the compound's structure to predict its physicochemical properties, including solubility.
Several commercial and open-source software packages are available for solubility prediction, such as ACD/Labs, and various machine learning models.[12][13][14] These models typically rely on parameters like LogP, pKa, molecular weight, and the number of hydrogen bond donors and acceptors to calculate a predicted solubility value.
When using predicted solubility data, it is crucial to:
-
Cite the source of the prediction: Clearly state the software or model used.
-
Acknowledge the limitations: Predicted values are estimates and may not perfectly match experimental results. They are most useful for ranking compounds and identifying potential solubility liabilities early in the discovery process.
-
Use multiple models if possible: Comparing the predictions from different models can provide a more robust estimate.
Conclusion
While quantitative experimental solubility data for 3-fluoro-4-(hydroxymethyl)benzoic acid is not readily found in publicly accessible literature, this guide provides a comprehensive framework for understanding and determining this critical property. By leveraging the provided theoretical background, detailed experimental protocols, and an understanding of the structure-solubility relationship, researchers and drug development professionals can effectively characterize the solubility of this important molecule. The successful development of any pharmaceutical agent relies on a thorough understanding of its fundamental physicochemical properties, with solubility being at the forefront.
References
-
ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
National Institutes of Health. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]
-
National Institutes of Health. Importance of Fluorine in Benzazole Compounds. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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Wikipedia. Benzoic acid. [Link]
-
MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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ResearchGate. Computational models for the prediction of drug solubility. [Link]
-
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
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An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzoic Acid: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1][2] When appended to a versatile pharmacophore like the benzoic acid framework, these effects are amplified, creating a class of building blocks with significant potential in drug discovery. This guide provides a comprehensive technical overview of 3-fluoro-4-(hydroxymethyl)benzoic acid, a promising yet under-documented member of this class. While direct literature on this specific isomer is limited, this paper will provide a robust, scientifically-grounded perspective on its synthesis, properties, and potential applications by drawing upon established chemical principles and data from closely related analogues.
Physicochemical Properties
Predicting the physicochemical properties of 3-fluoro-4-(hydroxymethyl)benzoic acid is crucial for its application in drug design and synthesis. Based on the known data for its isomers and related fluorinated benzoic acids, a profile can be constructed to guide its use.
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| CAS Number | Not readily available in public databases | While the isomer 4-fluoro-3-(hydroxymethyl)benzoic acid has a registered CAS number (816449-68-0), the target molecule appears less common.[3] |
| Molecular Formula | C₈H₇FO₃ | Based on its chemical structure. |
| Molecular Weight | 170.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | This is a common appearance for similar aromatic carboxylic acids. |
| Melting Point | Expected to be in the range of 150-200 °C | The melting point of the isomer 2-fluoro-4-(hydroxymethyl)benzoic acid is 170-175 °C. |
| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water. | The carboxylic acid and hydroxymethyl groups can participate in hydrogen bonding, conferring some polarity.[3] |
| pKa | Estimated to be around 4 | The fluorine atom's electron-withdrawing nature will slightly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Proposed Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Due to the absence of a specific, published synthetic route for 3-fluoro-4-(hydroxymethyl)benzoic acid, a plausible and efficient pathway is proposed here, based on well-established organic transformations and literature precedents for analogous compounds.[4][5] The most logical starting material is the commercially available 3-fluoro-4-methylbenzoic acid.
The proposed synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 3-fluoro-4-(hydroxymethyl)benzoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Benzylic Bromination of 3-Fluoro-4-methylbenzoic Acid
This step involves the selective bromination of the methyl group at the benzylic position.
-
Rationale: N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for benzylic bromination, offering high selectivity over aromatic bromination. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux.
-
Procedure:
-
To a solution of 3-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude 3-fluoro-4-(bromomethyl)benzoic acid, which can be purified by recrystallization if necessary.
-
Step 2: Hydrolysis of 3-Fluoro-4-(bromomethyl)benzoic Acid
The final step is the conversion of the bromomethyl group to a hydroxymethyl group via nucleophilic substitution.
-
Rationale: The benzylic bromide is susceptible to hydrolysis under basic conditions. The use of an aqueous base, such as sodium or potassium carbonate, followed by acidification, is a common and effective method for this transformation.
-
Procedure:
-
Dissolve the crude 3-fluoro-4-(bromomethyl)benzoic acid from the previous step in a mixture of an organic solvent (e.g., acetone or THF) and an aqueous solution of a mild base (e.g., sodium carbonate).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-fluoro-4-(hydroxymethyl)benzoic acid.
-
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of 3-fluoro-4-(hydroxymethyl)benzoic acid are not extensively documented, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents.[6]
As a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[7] The benzoic acid moiety is a common feature in many kinase inhibitors, often serving as an anchor to interact with the hinge region of the kinase active site. The strategic placement of the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[8] The hydroxymethyl group provides a valuable handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to explore the solvent-exposed region of the kinase, potentially leading to improved potency and selectivity.[9]
Caption: Conceptual workflow for utilizing 3-fluoro-4-(hydroxymethyl)benzoic acid in kinase inhibitor discovery.
In the Synthesis of Other Biologically Active Molecules
The unique combination of functional groups in 3-fluoro-4-(hydroxymethyl)benzoic acid makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. The carboxylic acid can be converted to amides, esters, and other derivatives, while the hydroxymethyl group can be oxidized to an aldehyde or further functionalized. This dual functionality allows for the construction of complex molecular architectures with potential applications in various therapeutic areas, including anti-inflammatory, antiviral, and neuroprotective agents.
Conclusion
3-Fluoro-4-(hydroxymethyl)benzoic acid represents a valuable, albeit underutilized, building block for medicinal chemistry and drug discovery. Its strategic combination of a fluorinated benzoic acid core and a modifiable hydroxymethyl group offers a compelling platform for the design and synthesis of novel therapeutic agents. While direct literature is sparse, this technical guide provides a scientifically sound framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous structures. It is hoped that this guide will stimulate further research into this promising molecule and unlock its full potential in the development of next-generation therapeutics.
References
-
Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
- US Patent for Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.).
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
-
2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3. (n.d.). PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed. [Link]
-
p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.).
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Fluorescent kinase inhibitors as probes in cancer. (2021). RSC Publishing. [Link]
-
Fluorochemicals: Persistent, Dangerous, Avoidable. (2021). [No source name found]. [Link]
-
NMR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.). PubMed Central. [Link]
-
4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). MDPI. [Link]
-
Aerobic Biotransformation of 4-fluorocinnamic Acid to 4-fluorobenzoic Acid. (n.d.). PubMed. [Link]
-
Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. (2024). ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. CAS 816449-68-0: 4-Fluoro-3-(hydroxymethyl)benzoic acid [cymitquimica.com]
- 4. ossila.com [ossila.com]
- 5. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
- 7. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy | MDPI [mdpi.com]
Methodological & Application
Application Notes & Protocols: 3-Fluoro-4-(hydroxymethyl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 3-fluoro-4-(hydroxymethyl)benzoic acid, a trifunctional building block of significant interest in modern medicinal chemistry. We will dissect the strategic importance of its constituent functional groups—the carboxylic acid, the primary alcohol, and the fluorine substituent—and their synergistic contribution to drug design. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including amide bond formation, esterification, and etherification. The causality behind experimental choices is elucidated, and a practical case study on the synthesis of a kinase inhibitor scaffold is presented to illustrate the compound's application in constructing complex, biologically active molecules.
Introduction: A Trifecta of Functionality in a Single Scaffold
In the landscape of drug discovery, the efficiency of synthesizing diverse and potent molecular entities is paramount. 3-Fluoro-4-(hydroxymethyl)benzoic acid has emerged as a valuable scaffold due to the orthogonal reactivity of its three key functional groups. This unique arrangement allows for sequential and selective chemical modifications, making it an ideal starting point for the construction of compound libraries targeting a wide array of biological targets.
-
The Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[1][2] Its high electronegativity can modulate the pKa of adjacent functional groups, influence conformational preferences, and form critical hydrogen bonds or other non-covalent interactions with target proteins.[3] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic properties, such as metabolic stability and bioavailability, of the parent molecule.[1][4]
-
The Hydroxymethyl Group: This primary alcohol serves as a versatile synthetic handle and a key pharmacophoric element. It is an excellent hydrogen bond donor and can also act as an acceptor, facilitating strong interactions with biological targets.[5][6] The introduction of a hydroxymethyl group can also enhance aqueous solubility, a critical parameter for drug delivery.[5] From a synthetic standpoint, it can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides for further elaboration.[5]
-
The Carboxylic Acid Group: As a cornerstone functional group, the carboxylic acid is a proton donor and a hydrogen bond acceptor. It is frequently employed to form robust amide or ester linkages, which are fundamental components of countless pharmaceuticals.[7] Its acidic nature can also be leveraged to improve the solubility and formulation characteristics of a final compound.
The combination of these three functionalities in a single, readily available building block provides a powerful platform for generating structural diversity in drug discovery campaigns.
Physicochemical Properties
| Property | Value |
| CAS Number | 185345-93-9 |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168-172 °C |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Core Synthetic Protocols & Methodologies
The utility of 3-fluoro-4-(hydroxymethyl)benzoic acid is best demonstrated through its application in fundamental synthetic transformations. The following protocols are designed to be robust and reproducible, providing a solid foundation for further analog synthesis.
Amide Bond Formation: The Linchpin of Peptide and Small Molecule Synthesis
The formation of an amide bond is one of the most critical reactions in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of blockbuster drugs, including kinase and PARP inhibitors.[8][9][10] The carboxylic acid moiety of our building block is readily activated for coupling with a diverse range of primary and secondary amines.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.
Materials:
-
3-Fluoro-4-(hydroxymethyl)benzoic acid
-
Amine of interest (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-4-(hydroxymethyl)benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine of interest (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct, driving the reaction forward.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Self-Validation: The aqueous washes remove unreacted starting materials, excess reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the desired amide.
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. innospk.com [innospk.com]
- 5. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Characterization of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Introduction
3-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-16-2; Molecular Formula: C₈H₇FO₃) is a key building block in medicinal chemistry and drug development.[1] Its unique trifunctional aromatic structure, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. The fluorine substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Therefore, rigorous analytical characterization is essential to confirm its identity, purity, and stability.
This application note provides a comprehensive guide for the analytical characterization of 3-fluoro-4-(hydroxymethyl)benzoic acid, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reliable, ensuring the quality and integrity of this critical synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 3-fluoro-4-(hydroxymethyl)benzoic acid is presented in Table 1.
Table 1: Physicochemical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
| Property | Value | Source |
| CAS Number | 214554-16-2 | |
| Molecular Formula | C₈H₇FO₃ | |
| Molecular Weight | 170.14 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available. For comparison, 4-fluoro-3-methylbenzoic acid melts at 164-168 °C.[2] | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, THF). Limited solubility in water. | General knowledge |
Analytical Characterization Workflow
A multi-faceted analytical approach is recommended for the comprehensive characterization of 3-fluoro-4-(hydroxymethyl)benzoic acid. The following workflow ensures the unambiguous identification and purity assessment of the compound.
Figure 1: Recommended analytical workflow for the characterization of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For 3-fluoro-4-(hydroxymethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information about the number, connectivity, and chemical environment of protons in a molecule.
Predicted ¹H NMR Spectrum: Based on the analysis of similar structures, the following proton signals are expected for 3-fluoro-4-(hydroxymethyl)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆).
Table 2: Predicted ¹H NMR Spectral Data for 3-Fluoro-4-(hydroxymethyl)benzoic Acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.8 - 7.9 | m | 2H | Ar-H |
| ~7.3 - 7.4 | t | 1H | Ar-H |
| ~5.4 | t | 1H | -CH₂OH |
| ~4.6 | d | 2H | -CH₂OH |
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum in DMSO-d₆ would show signals for the eight distinct carbon atoms.
Table 3: Predicted ¹³C NMR Spectral Data for 3-Fluoro-4-(hydroxymethyl)benzoic Acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | -COOH |
| ~160 (d, J ≈ 245 Hz) | C-F |
| ~135 | Ar-C |
| ~131 | Ar-C |
| ~125 (d, J ≈ 15 Hz) | Ar-C |
| ~118 (d, J ≈ 20 Hz) | Ar-C |
| ~115 | Ar-C |
| ~60 | -CH₂OH |
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom in the molecule.
Predicted ¹⁹F NMR Spectrum: A single signal is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the aromatic protons.
Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Reference: CFCl₃ at 0.00 ppm.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Expected Mass Spectrum: The molecular ion peak ([M]⁺ or [M-H]⁻) should be observed at m/z 170.14. Common fragments would result from the loss of H₂O, CO, and COOH.
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
-
Parameters:
-
Ionization Mode: ESI positive or negative mode.
-
Scan Range: m/z 50-500.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to separate, identify, and quantify each component in a mixture, making it ideal for purity assessment.
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Instrumentation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 60:40 (v/v) aqueous:organic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectrum: The FTIR spectrum will show characteristic absorption bands for the O-H, C=O, C-F, and aromatic C-H and C=C bonds.
Table 4: Predicted FTIR Absorption Bands for 3-Fluoro-4-(hydroxymethyl)benzoic Acid
| Wavenumber (cm⁻¹) | Vibration |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1300 | C-O stretch and O-H bend |
| ~1250 | C-F stretch |
Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 3-fluoro-4-(hydroxymethyl)benzoic acid. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification ensures the quality and integrity of this important synthetic intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently use this molecule in their synthetic endeavors.
References
-
ChemUniverse. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-(hydroxymethyl)benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
Sources
Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-Fluoro-4-(hydroxymethyl)benzoic acid
Introduction
3-Fluoro-4-(hydroxymethyl)benzoic acid is a substituted aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its unique combination of a carboxylic acid, a hydroxymethyl group, and a fluorine atom on a benzene ring imparts specific physicochemical properties that are leveraged in the design of novel bioactive molecules and functional materials. Accurate and comprehensive analytical characterization of this compound is paramount for quality control, metabolic studies, and reaction monitoring. This application note provides a detailed protocol for the analysis of 3-fluoro-4-(hydroxymethyl)benzoic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), with a focus on electrospray ionization (ESI) and the elucidation of its fragmentation pathways.
The presence of both a polar carboxylic acid and a hydroxymethyl group, along with the electronegative fluorine atom, presents unique challenges and opportunities for its analysis by mass spectrometry. The methodologies outlined herein are designed to provide a robust and reliable framework for the qualitative and quantitative analysis of this and structurally related compounds.
Predicted Mass Spectrometry Behavior
Based on the chemical structure of 3-fluoro-4-(hydroxymethyl)benzoic acid, we can predict its behavior under electrospray ionization mass spectrometry. The carboxylic acid moiety is readily deprotonated, making negative ion mode ESI a highly sensitive method for its detection, primarily forming the [M-H]⁻ ion. In positive ion mode, protonation of the carboxylic acid or hydroxymethyl group can occur, though typically with lower efficiency for this class of compounds.
Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion is expected to yield characteristic fragment ions. The primary fragmentation pathways for aromatic carboxylic acids often involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). For 3-fluoro-4-(hydroxymethyl)benzoic acid, key predicted fragmentations include the neutral loss of water from the hydroxymethyl group and the loss of carbon dioxide from the carboxylate group.
Experimental Workflow
The overall experimental workflow for the analysis of 3-fluoro-4-(hydroxymethyl)benzoic acid is depicted below. This process begins with sample preparation, followed by chromatographic separation and subsequent detection and fragmentation by high-resolution mass spectrometry.
Caption: Experimental workflow for the LC-HRMS analysis of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Detailed Protocols
Sample Preparation
The quality of the analytical data is directly dependent on the proper preparation of the sample. The following protocol is recommended for the preparation of a standard solution of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Materials:
-
3-Fluoro-4-(hydroxymethyl)benzoic acid standard (≥98% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-fluoro-4-(hydroxymethyl)benzoic acid and transfer it to a 10 mL volumetric flask. Dissolve the compound in 5 mL of acetonitrile and then bring it to volume with LC-MS grade water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (10 µg/mL): Prepare a working standard by diluting the stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water. For example, transfer 100 µL of the stock solution to a 10 mL volumetric flask and fill to the mark with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Liquid Chromatography Parameters
For the separation of this polar aromatic compound, a reversed-phase C18 column is a suitable choice. The addition of a small amount of formic acid to the mobile phase is crucial for good peak shape and to facilitate ionization.[1]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry Parameters
Negative mode electrospray ionization is recommended for the sensitive detection of 3-fluoro-4-(hydroxymethyl)benzoic acid.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range (Full Scan) | m/z 50 - 500 |
| Resolution | > 20,000 FWHM |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Expected Results and Fragmentation Analysis
Under the described LC-HRMS conditions, 3-fluoro-4-(hydroxymethyl)benzoic acid is expected to be well-retained and elute as a sharp peak. In the full scan mass spectrum, the most abundant ion will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to its exact mass.
Molecular Formula: C₈H₇FO₃ Monoisotopic Mass: 170.0379 u
Upon MS/MS analysis of the precursor ion at m/z 170.0379, a characteristic fragmentation pattern is anticipated. The primary fragmentation pathways are illustrated below.
Caption: Predicted fragmentation pathway of 3-fluoro-4-(hydroxymethyl)benzoic acid in negative ESI-MS/MS.
Interpretation of the Fragmentation Pattern:
-
m/z 170.0379 ([M-H]⁻): The deprotonated parent molecule.
-
m/z 152.0274 ([M-H-H₂O]⁻): This fragment arises from the neutral loss of a water molecule (18.0105 Da) from the hydroxymethyl group. This is a common fragmentation pathway for alcohols.[2]
-
m/z 126.0481 ([M-H-CO₂]⁻): This fragment results from the decarboxylation of the carboxylate group, with a neutral loss of carbon dioxide (43.9898 Da). This is a characteristic fragmentation for aromatic carboxylic acids.[3]
-
m/z 124.0118 ([M-H-H₂O-CO]⁻): A subsequent loss of carbon monoxide (27.9949 Da) from the m/z 152 fragment is also possible.
The high-resolution mass spectrometer allows for the accurate mass measurement of both the precursor and fragment ions, enabling the confident determination of their elemental compositions and confirming the fragmentation pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of 3-fluoro-4-(hydroxymethyl)benzoic acid by LC-HRMS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are designed to yield high-quality, reproducible data. The predicted fragmentation pathway serves as a guide for the structural elucidation and confirmation of the compound. This methodology can be adapted for the analysis of related compounds in various matrices, supporting research and development in pharmaceuticals and material science.
References
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Retrieved from [Link]
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Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. (2022). [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 414(1), 359-370. (2022). [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 26(11), 3163. (2021). [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 55(8), 1375-1380. (1983). [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved from [Link]
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4-(Hydroxymethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Benzoic acid, 4-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatographic Science, 50(8), 695-701. (2012). [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011). LCGC International. Retrieved from [Link]
-
Deprotonation of p-Hydroxybenzoic Acid: Does Electrospray Ionization Sample Solution or Gas-Phase Structures?. Journal of The American Society for Mass Spectrometry, 25(10), 1736-1744. (2014). [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]
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GCMS Section 6.12. (n.d.). Whitman College. Retrieved from [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1083. (2022). [Link]
Sources
Application Notes & Protocols: High-Purity Isolation of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Abstract: 3-Fluoro-4-(hydroxymethyl)benzoic acid is a valuable substituted aromatic carboxylic acid, often employed as a key building block in the synthesis of complex pharmaceutical agents and advanced materials. The purity of this intermediate is paramount, as trace impurities can lead to significant side reactions, reduced yields, and compromised activity in downstream applications. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust, scalable, and validated techniques for the purification of this compound. We will explore methodologies ranging from classical recrystallization and acid-base extraction to modern chromatographic techniques, with a focus on the underlying chemical principles that govern their efficacy.
Foundational Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the cornerstone of developing any effective purification strategy. 3-Fluoro-4-(hydroxymethyl)benzoic acid possesses both a weakly acidic carboxylic acid group and a polar, neutral hydroxymethyl group. These features, combined with the aromatic ring and fluorine substituent, dictate its solubility and interaction with various solid and liquid phases.
While extensive experimental data for this specific molecule is not broadly published, we can extrapolate from closely related analogs and computational predictions to build a reliable working profile.
Table 1: Physicochemical Properties of 3-Fluoro-4-(hydroxymethyl)benzoic Acid and Related Analogs
| Property | 3-Fluoro-4-(hydroxymethyl)benzoic acid | 3-Fluoro-4-hydroxybenzoic Acid | 4-Fluorobenzoic Acid |
| Molecular Formula | C₈H₇FO₃ | C₇H₅FO₃ | C₇H₅FO₂ |
| Molecular Weight | 170.14 g/mol | 156.11 g/mol | 140.11 g/mol |
| Appearance | White to off-white crystalline solid (predicted) | Off-white to brown crystalline powder[1] | White solid[2] |
| Melting Point (°C) | Data not available | 154 - 158 | 184[2] |
| Predicted pKa | ~4.0 - 4.3 | ~4.23[3] | 4.14[2] |
| Solubility | Likely moderately soluble in polar organic solvents; low solubility in non-polar solvents; sparingly soluble in cold water.[4] | Slightly soluble in water.[1] | 1200 mg/L in water.[2] |
The presence of the hydroxymethyl group, capable of hydrogen bonding, suggests a moderate solubility in polar solvents.[4] The carboxylic acid moiety (pKa ≈ 4) indicates that the compound will be deprotonated and highly water-soluble at basic pH (> 6) and protonated (neutral) and less water-soluble at acidic pH (< 2). This pH-dependent solubility is the critical lever for acid-base extraction techniques.
Strategic Approach to Purification: Understanding Potential Impurities
The choice of purification method should be guided by the likely impurities present in the crude material. These impurities typically arise from the synthetic route used. A common synthesis for this molecule involves the oxidation of a corresponding hydroxymethyl or methyl group.
Common impurity classes include:
-
Starting Materials: Unreacted precursors, such as 3-fluoro-4-methylbenzoic acid or a related toluene derivative.
-
Over-oxidation Products: Formation of 3-fluoro-terephthalic acid if the oxidation is too harsh.
-
Incomplete Oxidation Products: Residual 3-fluoro-4-formylbenzoic acid (the aldehyde intermediate).[5]
-
Reagents and Catalysts: Residual oxidizing agents or metal catalysts used in the synthesis.[6]
Our purification strategies are designed to effectively remove these and other non-polar or highly polar contaminants.
Purification Protocols: From Bulk to High-Purity Isolation
We present three primary protocols, each suited for different scales and required purity levels. The selection of a method depends on the initial purity of the crude product and the final specifications required for its intended use.
Method 1: Acid-Base Liquid-Liquid Extraction
Principle: This is the most effective first-pass and bulk purification technique. It leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the target acid is converted to its water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified acid.[7][8]
Expert Insight: We recommend using a weak base like sodium bicarbonate (NaHCO₃). It is sufficiently basic to deprotonate the carboxylic acid (pKa ~4) but not strong enough to deprotonate less acidic functional groups, offering greater selectivity. This prevents potential complications and side reactions that can occur with strong bases like sodium hydroxide (NaOH).[9]
Caption: Workflow for Acid-Base Purification.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 3-fluoro-4-(hydroxymethyl)benzoic acid in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous layers. This ensures complete recovery of the acidic product.
-
Wash (Organic Layer): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to isolate these components for analysis if needed.[10]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2. A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.
Method 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying crystalline solids. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Expert Insight: For a molecule with the polarity of 3-fluoro-4-(hydroxymethyl)benzoic acid, a mixed-solvent system often provides the best results. A common and effective choice is an ethanol/water or ethyl acetate/heptane system. Water is a good "anti-solvent" for this moderately polar organic molecule.[11] The key is to dissolve the crude solid in a minimum amount of the "good" hot solvent and then slowly add the "bad" solvent until turbidity persists, then re-heat to clarify before cooling.
Caption: General Recrystallization Workflow.
Step-by-Step Protocol (Ethanol/Water System):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (using the same ratio as the final crystallization solvent) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Method 3: Flash Column Chromatography
Principle: This technique is ideal for removing impurities with polarities similar to the target compound. The crude mixture is loaded onto a stationary phase (typically silica gel), and a mobile phase (eluent) is passed through the column. Separation occurs based on the differential partitioning of each component between the stationary and mobile phases.
Expert Insight: Carboxylic acids are notorious for "tailing" on silica gel due to strong interactions with the acidic silanol groups. To achieve sharp, symmetrical peaks, it is essential to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[12] This suppresses the deprotonation of the target compound's carboxylic acid group, minimizing strong ionic interactions with the silica surface.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system (e.g., 50:50:1 Ethyl Acetate:Hexane:Acetic Acid) should give the target compound an Rf value of ~0.3.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using the chosen eluent system (without the added acid initially).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM/Methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This "dry loading" technique generally results in better separation.
-
Elution: Begin eluting the column with the mobile phase (e.g., Hexane/Ethyl Acetate). A gradient elution, starting with a lower polarity and gradually increasing, is often most effective. Remember to include 0.5-1% acetic acid in your mobile phase throughout the run.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with a solvent like toluene or by dissolving the residue in ethyl acetate and washing with water.
Purity Assessment and Validation
Post-purification analysis is a critical, self-validating step to confirm the success of the chosen protocol.
Table 2: Analytical Methods for Purity Confirmation
| Method | Purpose | Typical Conditions & Expected Result |
| HPLC (RP-HPLC) | Quantify purity and detect trace impurities. | Column: C18 (e.g., 150 x 4.6 mm, 5 µm).Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).Detection: UV at 254 nm.Result: A single, sharp, symmetrical peak for the main component. Purity >99% by area percentage.[13] |
| Melting Point | Assess purity and identity. | Apparatus: Digital melting point apparatus.Result: A sharp melting point range (e.g., within 1-2°C) close to the literature value confirms high purity. Impurities typically depress and broaden the melting point range. |
| ¹H NMR | Confirm chemical structure and absence of proton-bearing impurities. | Solvent: DMSO-d₆ or CD₃OD.Result: The spectrum should show clean signals corresponding only to the protons of the target molecule with correct integration values. |
| Mass Spectrometry | Confirm molecular weight. | Technique: ESI-MS (negative ion mode).Result: A prominent peak corresponding to the [M-H]⁻ ion (m/z 169.03). |
References
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Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]
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ResearchGate. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents. (1928).
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Taylor & Francis Online. (2008). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
- Google Patents. (1972).
-
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
-
Ohio State University. (n.d.). Liquid/liquid Extraction. [Link]
-
University of California, Berkeley. (n.d.). Common Solvents for Crystallization. [Link]
-
ResearchGate. (2013). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]
-
ACS Publications. (1983). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. [Link]
- Google Patents. (2000). Process for preparing substituted benzoic acid.
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PubMed Central. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
ResearchGate. (2017). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]
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JoVE. (2011). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
SIELC Technologies. (n.d.). Benzoic Acid. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
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Application Notes and Protocols for Reactions Involving 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Introduction: A Versatile Fluorinated Building Block
3-Fluoro-4-(hydroxymethyl)benzoic acid is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a benzylic alcohol, and a fluorine atom, offers a versatile platform for the synthesis of a diverse array of complex molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the carboxylic acid and hydroxymethyl groups provide orthogonal handles for a variety of chemical transformations.[1]
This guide provides a comprehensive overview of the experimental procedures for key reactions involving 3-fluoro-4-(hydroxymethyl)benzoic acid, with a focus on chemoselectivity and the strategic use of protecting groups. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 3-fluoro-4-(hydroxymethyl)benzoic acid and all other reagents used.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[3]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Chemoselectivity and Protecting Group Strategies
The presence of both a carboxylic acid and a primary alcohol necessitates careful consideration of chemoselectivity. Direct reactions can sometimes be achieved, but often, the use of protecting groups is required to ensure that the desired transformation occurs at the intended functional group.[4]
Protecting the Carboxylic Acid:
To perform reactions at the hydroxymethyl position, the more acidic carboxylic acid group typically requires protection. Esterification is the most common strategy.
-
Methyl Ester: Formed via Fischer esterification or by using reagents like thionyl chloride or diazomethane. Methyl esters are stable to a wide range of conditions but require relatively harsh basic or acidic conditions for cleavage.[5]
-
tert-Butyl Ester: Offers the advantage of acid-labile deprotection, typically with trifluoroacetic acid (TFA), which is orthogonal to many other protecting groups.
-
Benzyl Ester: Can be removed by hydrogenolysis, a mild deprotection method that is compatible with many other functional groups.[6]
Protecting the Hydroxymethyl Group:
For reactions involving the carboxylic acid, such as amide bond formation, protection of the hydroxymethyl group may be necessary to prevent side reactions.
-
Silyl Ethers (e.g., TBDMS, TIPS): A versatile and widely used protecting group for alcohols. They are introduced using the corresponding silyl chloride and a base (e.g., imidazole) and are typically cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Ester Protecting Groups (e.g., Acetyl, Pivaloyl, Benzoyl): Can be used to protect the alcohol, offering an alternative to silyl ethers.[7]
The choice of protecting group will depend on the overall synthetic strategy and the compatibility of the protection and deprotection conditions with other functional groups in the molecule.[1]
Experimental Protocols
Protocol 1: Selective Esterification of the Carboxylic Acid
This protocol describes the selective esterification of the carboxylic acid group in the presence of the hydroxymethyl group.
Reaction Scheme:
Figure 1: Fischer esterification of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Materials:
-
3-Fluoro-4-(hydroxymethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add 3-fluoro-4-(hydroxymethyl)benzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Expected Yield: >90%
Protocol 2: Amide Coupling (Protecting Group-Free)
This protocol outlines a method for the direct amide coupling of 3-fluoro-4-(hydroxymethyl)benzoic acid with an amine, leveraging the higher reactivity of the carboxylic acid. This approach is most successful with less hindered amines.[8]
Reaction Scheme:
Figure 2: Direct amide coupling of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Materials:
-
3-Fluoro-4-(hydroxymethyl)benzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (aqueous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4-(hydroxymethyl)benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Expected Product | Approximate Yield |
| 1 | Benzylamine | N-benzyl-3-fluoro-4-(hydroxymethyl)benzamide | 80-90% |
| 2 | Aniline | 3-Fluoro-4-(hydroxymethyl)-N-phenylbenzamide | 70-85% |
| 3 | Morpholine | (3-Fluoro-4-(hydroxymethyl)phenyl)(morpholino)methanone | 85-95% |
Protocol 3: Oxidation of the Hydroxymethyl Group
This protocol describes the oxidation of the hydroxymethyl group to an aldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent.
Reaction Scheme:
Figure 3: Oxidation of the hydroxymethyl group to an aldehyde.
Materials:
-
Methyl 3-fluoro-4-(hydroxymethyl)benzoate (from Protocol 1)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Celatom® or Florisil®
-
Diethyl ether
Procedure:
-
To a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of methyl 3-fluoro-4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom®/Florisil® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by flash column chromatography.
Expected Yield: 70-85%
Characterization of Derivatives
The successful synthesis of derivatives of 3-fluoro-4-(hydroxymethyl)benzoic acid can be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of new signals corresponding to the ester or amide functionality are key indicators of a successful reaction. For the oxidation product, the benzylic CH₂ signal will be replaced by a characteristic aldehyde proton signal around 9-10 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will shift upon conversion to an ester or amide. The carbon of the hydroxymethyl group will also show a characteristic shift upon oxidation.[9]
-
-
Infrared (IR) Spectroscopy:
-
The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent in the ester and amide products.
-
The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) will shift to a higher frequency for esters (around 1735-1750 cm⁻¹) and a lower frequency for amides (around 1630-1690 cm⁻¹).[9]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak in the mass spectrum will confirm the molecular weight of the desired product.[10]
-
Conclusion
3-Fluoro-4-(hydroxymethyl)benzoic acid is a valuable and versatile building block in organic synthesis. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. By carefully selecting reaction conditions and, when necessary, employing appropriate protecting group strategies, a wide range of derivatives can be synthesized efficiently and selectively, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Fisher Scientific. (2011). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.
- BenchChem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
-
Novák, Z., et al. (2023). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib. ChemRxiv. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Jadrijevic-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- SynQuest Labs. (n.d.). Safety Data Sheet: 3-Fluoro-4-hydroxybenzoic acid.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid.
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
- Dunetz, J. R., et al. (2016). A comparative study of amide-bond forming reagents in aqueous media. Organic & Biomolecular Chemistry, 14(21), 4923-4928.
-
Chemistry university. (2021, May 6). Protecting Carboxylic Acids and Amines [Video]. YouTube. [Link]
- Ossila. (n.d.). Safety Data Sheet: 4-Fluoro-3-methylbenzoic acid.
- Henen, M. A., et al. (2017). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Preprints.
- ChemScene. (2025). Safety Data Sheet: methyl 4-fluoro-3-hydroxybenzoate.
- American Journal of Engineering Research. (2020).
-
Chemical Science. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: 3-Fluoro-4-(hydroxymethyl)benzoic Acid in the Synthesis of Bioactive Molecules
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Fluoro-4-(hydroxymethyl)benzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a candidate molecule. 3-Fluoro-4-(hydroxymethyl)benzoic acid has emerged as a particularly valuable building block, offering a unique combination of functionalities that medicinal chemists can strategically exploit. The presence of a fluorine atom, a carboxylic acid, and a hydroxymethyl group on a phenyl ring provides a trifecta of chemical handles for molecular elaboration and property modulation.
The fluorine substituent is of particular importance in contemporary drug design. Its small size and high electronegativity can profoundly influence a molecule's properties by altering metabolic stability, physicochemical characteristics, and binding affinity to biological targets.[1][2] Strategic fluorination can block metabolic pathways, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability.[3][4]
This document serves as a technical guide, providing detailed application notes and validated protocols for the utilization of 3-fluoro-4-(hydroxymethyl)benzoic acid in the synthesis of diverse molecular scaffolds for bioactive molecule discovery. We will delve into the causality behind experimental choices and present self-validating protocols for key chemical transformations.
Core Synthetic Strategies & Applications
3-Fluoro-4-(hydroxymethyl)benzoic acid is a versatile scaffold that allows for diversification at three key positions: the carboxylic acid, the hydroxymethyl group, and the aromatic ring itself. The primary synthetic applications involve leveraging the carboxylic acid and hydroxymethyl groups to build more complex molecules.
Diagram: Key Functionalization Pathways
The following diagram illustrates the primary synthetic transformations that can be applied to 3-fluoro-4-(hydroxymethyl)benzoic acid to generate a library of derivatives for biological screening.
Caption: Versatile synthetic pathways from 3-fluoro-4-(hydroxymethyl)benzoic acid.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry for linking molecular fragments. This protocol details a reliable method for coupling 3-fluoro-4-(hydroxymethyl)benzoic acid with a primary or secondary amine using carbodiimide-based coupling agents.
Rationale: This method activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. Additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are often included to suppress side reactions and minimize racemization if chiral amines are used.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-(hydroxymethyl)benzoic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M concentration).
-
Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) followed by N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). If using the hydrochloride salt of EDC, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
If using EDC, the urea byproduct is water-soluble.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide derivative.
| Reagent | Stoichiometry (eq) | Purpose |
| 3-Fluoro-4-(hydroxymethyl)benzoic acid | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.0 - 1.2 | Coupling Partner |
| EDC or DCC | 1.2 | Carboxylic Acid Activator |
| HOBt | 1.2 | Additive to prevent side reactions |
| DIPEA (if using EDC·HCl) | 1.5 - 2.0 | Base |
| Anhydrous DMF or DCM | - | Solvent |
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
The selective oxidation of the primary alcohol to an aldehyde yields 3-fluoro-4-formylbenzoic acid, a highly valuable intermediate for further diversification through reactions such as reductive amination, Wittig reactions, or aldol condensations.
Rationale: Dess-Martin Periodinane (DMP) is a mild and highly selective oxidizing agent for primary alcohols, operating under neutral conditions at room temperature. This avoids over-oxidation to the carboxylic acid and is compatible with the other functional groups on the molecule.
Step-by-Step Protocol:
-
Preparation: Dissolve 3-fluoro-4-(hydroxymethyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) in a round-bottom flask.
-
Addition of Oxidant: Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-fluoro-4-formylbenzoic acid can be purified by flash chromatography if necessary.
| Reagent | Stoichiometry (eq) | Purpose |
| 3-Fluoro-4-(hydroxymethyl)benzoic acid | 1.0 | Starting Material |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 | Oxidizing Agent |
| Anhydrous DCM | - | Solvent |
| Sat. aq. Na₂S₂O₃ / Sat. aq. NaHCO₃ | - | Quenching Agent |
Protocol 3: Conversion of Hydroxymethyl to Bromomethyl Group
Transforming the hydroxymethyl group into a reactive bromomethyl group creates an electrophilic site, enabling the introduction of the fluorinated benzoic acid scaffold into molecules via nucleophilic substitution. This is particularly useful for synthesizing ethers and alkylated amines.
Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-fluoro-4-(hydroxymethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or THF.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.4-0.5 eq) dropwise via syringe. Caution: PBr₃ reacts violently with water.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring it over ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-(bromomethyl)benzoic acid. This product is often used in the next step without further purification.
| Reagent | Stoichiometry (eq) | Purpose |
| 3-Fluoro-4-(hydroxymethyl)benzoic acid | 1.0 | Starting Material |
| Phosphorus Tribromide (PBr₃) | 0.4 - 0.5 | Brominating Agent |
| Anhydrous Diethyl Ether or THF | - | Solvent |
Diagram: Workflow for Library Synthesis
This workflow demonstrates how the protocols can be combined to generate a diverse library of compounds from a single starting material.
Caption: A multi-pronged approach to library synthesis for drug discovery.
Conclusion
3-Fluoro-4-(hydroxymethyl)benzoic acid represents a powerful and versatile starting material for the synthesis of bioactive molecules. Its pre-installed fluorine atom provides a strategic advantage for modulating pharmacokinetic and pharmacodynamic properties. The orthogonal reactivity of the carboxylic acid and hydroxymethyl groups allows for a wide range of chemical transformations, enabling the rapid generation of diverse chemical libraries. The protocols outlined in this document provide robust and reliable methods for key derivatizations, empowering researchers to efficiently explore new chemical space in their drug discovery programs.
References
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Zhang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Retrieved from [Link]
- Morgenthaler, M., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
Jakimiuk, K., et al. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. Molecules, 27(12), 3848. Retrieved from [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important bifunctional molecule. As a key structural motif in various pharmaceutical and materials science applications, its efficient and high-purity synthesis is critical.
This document moves beyond simple procedural outlines. It is structured as a troubleshooting guide and a series of frequently asked questions to address the practical, real-world challenges encountered during this synthesis. We will delve into the causality behind common experimental pitfalls and provide robust, field-proven solutions to enhance yield, purity, and reproducibility.
Primary Synthetic Pathway: An Overview
The most common and industrially scalable route to 3-fluoro-4-(hydroxymethyl)benzoic acid begins with the commercially available precursor, 3-fluoro-4-methylbenzoic acid. The synthesis is conceptually a two-step process:
-
Benzylic Radical Bromination: The methyl group is selectively functionalized to a bromomethyl group.
-
Nucleophilic Substitution (Hydrolysis): The benzylic bromide is hydrolyzed to the corresponding alcohol.
While straightforward in theory, each step presents unique challenges that can significantly impact the success of the synthesis.
Caption: High-level overview of the primary synthetic route.
Troubleshooting Guide: Step 1 - Benzylic Bromination
This radical-mediated reaction is often the most problematic step. Control over initiation, propagation, and termination is key to success. The methyl group can be functionalized using reagents like N-Bromosuccinimide (NBS) through benzylic bromination.[1]
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: This is a classic initiation problem in a radical reaction. Several factors are at play:
-
Initiator Quality/Quantity: The radical initiator (e.g., AIBN or benzoyl peroxide) is thermally labile. Ensure it is fresh and has been stored correctly. An insufficient amount will fail to generate enough radicals to sustain the chain reaction. We recommend using 0.02-0.10 equivalents.
-
Solvent Purity: The solvent (typically CCl₄ or acetonitrile) must be anhydrous and free of radical scavengers. Trace amounts of water or antioxidants can quench the reaction.
-
Light Source: While thermal initiation is common, photolytic initiation with a broad-spectrum lamp can be more efficient and offer better temperature control. Ensure your light source is positioned for optimal irradiation of the reaction flask.
-
NBS Quality: N-Bromosuccinimide can degrade over time. It is best to recrystallize it from water before use if its purity is in doubt.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: My crude product contains a significant amount of 4-(dibromomethyl)-3-fluorobenzoic acid. How can I improve selectivity for the mono-brominated product?
A2: The formation of the dibromide is a result of the mono-brominated product competing with the starting material for the bromine radical. This is a kinetic issue. To favor mono-bromination:
-
Control Stoichiometry: Use a slight excess of the starting material or limit NBS to 1.0-1.05 equivalents. This ensures that NBS is the limiting reagent and is consumed before significant over-bromination can occur.
-
Slow Addition of NBS: Adding the NBS portion-wise over the course of the reaction maintains a low concentration of the reagent, further disfavoring the second bromination.
-
Monitor Reaction Progress: Use TLC or ¹H NMR analysis of aliquots to stop the reaction as soon as the starting material is consumed and before the dibromide peak becomes significant.
Q3: I'm observing aromatic ring bromination instead of benzylic bromination. Why is this happening?
A3: This indicates that an ionic bromination mechanism is competing with the desired radical pathway. This typically occurs if hydrobromic acid (HBr) is allowed to accumulate in the reaction mixture, as it can catalyze electrophilic aromatic substitution.
-
Cause: HBr is a byproduct of the reaction between the substrate and bromine (which can form from NBS).
-
Solution: Perform the reaction in a non-polar solvent like carbon tetrachloride. Polar solvents can stabilize ionic intermediates. Some protocols recommend adding a small amount of a non-basic HBr scavenger, like barium carbonate, though this can sometimes complicate workup. The primary solution is strict control of reaction conditions to favor the radical pathway (proper initiation, anhydrous conditions).
Troubleshooting Guide: Step 2 - Hydrolysis
The conversion of the benzylic bromide to an alcohol is a standard Sₙ2 or Sₙ1 reaction, but side reactions are common. Conventional methods for similar structures involve hydrolysis of a bromomethyl intermediate.[2]
Q1: My hydrolysis is incomplete, and I still have a significant amount of the 4-(bromomethyl) intermediate. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is usually a matter of reaction time, temperature, or reagent stoichiometry.
-
Increase Reaction Time/Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) will increase the rate of substitution. Monitor by TLC to avoid byproduct formation.
-
Choice of Nucleophile/Base: While water is the nucleophile, a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is required to neutralize the HBr byproduct, which would otherwise protonate the carboxylate and decrease solubility. Ensure at least 2 equivalents of the base are used.
-
Solvent System: Using a co-solvent system like THF/water or acetone/water can improve the solubility of the organic intermediate in the aqueous phase, thereby increasing the reaction rate.
Q2: I'm forming an impurity that appears to be a bis-ether [bis(2-fluoro-4-carboxybenzyl) ether]. What causes this?
A2: This is a classic side reaction where the product alcohol, once formed, acts as a nucleophile and attacks another molecule of the starting benzylic bromide. This is particularly problematic under neutral or slightly acidic conditions.
-
Mechanism: R-CH₂-OH + R-CH₂-Br → R-CH₂-O-CH₂-R + HBr
-
Solution: Maintain a sufficiently basic pH (pH > 8) throughout the reaction by using an adequate amount of base (e.g., Na₂CO₃). This keeps the product alcohol in its less nucleophilic carboxylate salt form and ensures any generated alcohol is deprotonated, reducing its ability to compete with water as the nucleophile.
| Parameter | Problem | Scientific Rationale & Solution |
| pH Control | Bis-ether Formation | The product alcohol can act as a nucleophile. Solution: Use sufficient base (e.g., NaHCO₃, K₂CO₃) to maintain a basic environment, keeping the carboxylic acid deprotonated and minimizing the nucleophilicity of the hydroxymethyl group. |
| Temperature | Incomplete Reaction | The C-Br bond requires energy for cleavage in an Sₙ reaction. Solution: Gentle heating (40-60 °C) can accelerate the reaction. Monitor carefully to prevent degradation. |
| Solubility | Biphasic System Slows Reaction | The organic bromide has low solubility in the aqueous hydrolyzing medium. Solution: Employ a co-solvent like THF or acetone to create a homogeneous solution, improving reaction kinetics. |
Purification & Characterization FAQs
Q1: My final product is an oil or refuses to crystallize. How can I achieve a pure, solid product?
A1: Purification challenges often stem from persistent, structurally similar impurities.
-
Acid-Base Extraction: First, ensure your workup is robust. After hydrolysis, acidify the solution to a pH of ~2-3. This will protonate your product, causing it to precipitate or be extractable into an organic solvent (like ethyl acetate), while leaving behind any neutral organic impurities (like the bis-ether) and inorganic salts.
-
Crystallization Solvent System: If the product is still impure, try a multi-solvent crystallization. A common system is water-ethanol or ethyl acetate-heptane. Dissolve the crude product in a minimum of the "good" solvent (e.g., ethyl acetate) at an elevated temperature and slowly add the "poor" solvent (e.g., heptane) until turbidity persists. Cool slowly to promote crystal growth.
-
Chromatography: If all else fails, silica gel chromatography is an option. Use a mobile phase with a small amount of acetic acid (e.g., 0.5%) to keep the carboxylic acid protonated and prevent streaking on the column. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q2: What are the key ¹H NMR signals to look for to confirm my product's structure?
A2: You should look for three key features in your final product's ¹H NMR spectrum (in a solvent like DMSO-d₆):
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) at approximately 4.5-4.7 ppm. This signal should disappear upon a D₂O shake.
-
Aromatic Protons: Three protons in the aromatic region (approx. 7.4-8.0 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring with fluorine coupling.
-
Carboxylic Acid & Alcohol Protons: Two broad singlets at lower field (>10 ppm for COOH, ~5.5 ppm for OH), which are exchangeable with D₂O.
Validated Experimental Protocol
This protocol is a synthesis of best practices and should be adapted based on in-process controls.
Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol), N-Bromosuccinimide (NBS, 12.1 g, 68.1 mmol, 1.05 eq), and carbon tetrachloride (100 mL).
-
Add 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.53 g, 3.24 mmol, 0.05 eq) to the suspension.
-
Heat the mixture to reflux (approx. 77 °C) and irradiate with a 250W flood lamp.
-
Maintain reflux for 4-6 hours, monitoring the reaction by TLC (3:7 Ethyl Acetate:Hexane). The reaction is complete when the starting material spot is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture and wash the solid with cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-3-fluorobenzoic acid as a white to off-white solid, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic acid
-
Dissolve the crude 4-(bromomethyl)-3-fluorobenzoic acid (approx. 64.9 mmol) in 100 mL of acetone.
-
In a separate beaker, prepare a solution of sodium bicarbonate (16.4 g, 195 mmol, 3.0 eq) in 100 mL of deionized water.
-
Add the acetone solution of the bromide to the aqueous bicarbonate solution with vigorous stirring.
-
Heat the mixture to 50 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting bromide is no longer visible.
-
Cool the reaction to room temperature and remove the acetone via rotary evaporation.
-
Filter the remaining aqueous solution to remove any insoluble byproducts.
-
Cool the clear filtrate in an ice bath and carefully acidify to pH 2-3 with 6M HCl. A white precipitate will form.
-
Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under vacuum to afford 3-fluoro-4-(hydroxymethyl)benzoic acid. (Typical yield: 75-85% over two steps).
References
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
- Google Patents. (2014). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
Sources
Technical Support Center: Purification of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for 3-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-fluoro-4-(hydroxymethyl)benzoic acid, providing potential causes and actionable solutions.
Issue 1: Low Purity After Initial Synthesis
Q: My initial crude product shows multiple spots on TLC and several peaks in the HPLC analysis. What are the likely impurities and how can I remove them?
A: The impurity profile of your crude 3-fluoro-4-(hydroxymethyl)benzoic acid is highly dependent on the synthetic route employed. However, some common impurities can be anticipated and addressed.
-
Probable Causes & Identification:
-
Unreacted Starting Materials: If your synthesis involves the reduction of a corresponding aldehyde or the oxidation of a toluene derivative, residual starting materials are a common issue.
-
Over-oxidation or Incomplete Reduction Byproducts: The hydroxymethyl group can be susceptible to over-oxidation to an aldehyde or even back to the carboxylic acid under certain conditions. Conversely, incomplete reduction of a starting aldehyde will leave it as a significant impurity.
-
Isomeric Impurities: Depending on the synthetic strategy, isomers of the target molecule may be formed.
-
Residual Solvents and Reagents: Solvents from the reaction or workup, as well as inorganic salts, can be carried through.
-
-
Solutions:
-
Acid-Base Extraction: A fundamental and highly effective first step is an acid-base extraction.[1] Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution to convert the benzoic acid to its water-soluble sodium salt, which will move to the aqueous layer. Any non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 2M HCl) to precipitate the purified benzoic acid, which can be collected by filtration.[1]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. Given the polar nature of the molecule (containing a carboxylic acid and a hydroxymethyl group), polar solvents are a good starting point.[2] See the detailed protocol below.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is recommended. A detailed protocol is provided in this guide.
-
Issue 2: Difficulty with Recrystallization
Q: I'm struggling to get good crystals during recrystallization. The product either oils out or the recovery is very low.
A: Recrystallization can be challenging, but a systematic approach can resolve most issues.
-
Probable Causes & Solutions:
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. High concentration of impurities. | Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a two-solvent system, adding an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy. |
| No Crystals Form | The solution is not supersaturated (too much solvent used). The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and then cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound if available. Consider a different solvent or a two-solvent system.[3] |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 3-fluoro-4-(hydroxymethyl)benzoic acid?
A: To maintain its integrity, 3-fluoro-4-(hydroxymethyl)benzoic acid should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.
Q2: How can I effectively monitor the progress of the purification?
A: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, real-time monitoring of your purification.[5] A suitable mobile phase for TLC analysis on silica gel plates would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of acetic acid to ensure the carboxylic acid remains protonated and gives a well-defined spot. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q3: My purified product has a broad melting point range. What does this indicate?
A: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.
Q4: Can the hydroxymethyl group be a source of instability during purification?
A: Yes, the hydroxymethyl group can be susceptible to oxidation to the corresponding aldehyde, especially if exposed to oxidizing agents or prolonged heating in the presence of certain metals. It is advisable to use moderate temperatures during purification and to work under an inert atmosphere if there are concerns about oxidation.
Experimental Protocols
Protocol 1: Recrystallization of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
This protocol provides a general guideline. The optimal solvent system may need to be determined experimentally.
-
Solvent Selection:
-
Due to the presence of a polar carboxylic acid and a hydroxymethyl group, polar solvents are a good starting point.[2]
-
Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating.[6]
-
An ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for polar compounds.[7]
-
-
Procedure:
-
Place the crude 3-fluoro-4-(hydroxymethyl)benzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes slightly turbid. Then add a few drops of the first solvent (ethanol) until the solution is clear again.
-
Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >98% |
| Melting Point | Sharp melting point range |
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for separating the target compound from less polar or more polar impurities.
-
Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
-
Column Packing:
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.
-
-
Sample Loading:
-
Dissolve the crude 3-fluoro-4-(hydroxymethyl)benzoic acid in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a less polar mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate). A small amount of acetic acid (e.g., 0.5-1%) should be added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-fluoro-4-(hydroxymethyl)benzoic acid.
-
| Parameter | Typical Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate with 0.5% Acetic Acid |
| Detection | UV (254 nm) or TLC analysis of fractions |
Visualizations
Troubleshooting Workflow for Low Purity
Caption: A decision-making workflow for purifying crude 3-fluoro-4-(hydroxymethyl)benzoic acid.
Recrystallization Troubleshooting Logic
Caption: A logical diagram for troubleshooting common recrystallization problems.
References
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Recrystallization. [Link]
-
Eawag-BBD. Benzoate Degradation Pathway. [Link]
-
Jasperse, J. Recrystallization I. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]
-
Chemistry Stack Exchange. Recrystallization Process Questions [closed]. [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 816449-68-0: 4-Fluoro-3-(hydroxymethyl)benzoic acid [cymitquimica.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Technical Support Center: Optimizing Reaction Conditions for 3-fluoro-4-(hydroxymethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and analogous transformations reported in the literature.
Introduction: A Strategic Approach to Synthesis
3-Fluoro-4-(hydroxymethyl)benzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Direct, single-step syntheses are not widely reported, necessitating a strategic, multi-step approach. The primary challenges involve selectively functionalizing the methyl group of a suitable precursor without engaging in unwanted side reactions on the electron-deficient, fluorinated aromatic ring.
This guide focuses on the most chemically sound and adaptable pathway: a two-step synthesis starting from 4-fluoro-3-methylbenzoic acid. This route involves:
-
Benzylic Bromination: Selective radical bromination of the methyl group.
-
Nucleophilic Substitution (Hydrolysis): Conversion of the resulting bromomethyl intermediate to the desired hydroxymethyl final product.
This document will guide you through optimizing each step, troubleshooting common issues, and ensuring the integrity of your results.
Proposed Synthetic Pathway
The following diagram illustrates the recommended synthetic route.
Caption: Proposed two-step synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is this two-step synthetic route from 4-fluoro-3-methylbenzoic acid recommended?
A: This route is recommended due to its reliability and predictability based on fundamental organic reactions. The starting material, 4-fluoro-3-methylbenzoic acid, is a versatile building block.[1] The methyl group can be selectively functionalized via a benzylic bromination reaction, a well-established transformation.[1] The subsequent hydrolysis of the benzyl bromide is typically efficient. Alternative routes, such as direct oxidation of the methyl group, carry a high risk of over-oxidation to a second carboxylic acid, while routes starting from other precursors may involve more steps or harsher conditions.[2][3]
Q2: How does the fluorine substituent affect the reactivity of the molecule during this synthesis?
A: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:
-
Ring Deactivation: It deactivates the aromatic ring towards electrophilic substitution. This is advantageous during the radical bromination step, as it helps prevent unwanted bromination of the ring itself.
-
Increased Acidity: It increases the acidity of the carboxylic acid proton, which can affect its solubility in basic solutions during workup.
Q3: What are the critical parameters to control during the benzylic bromination step (Step 1)?
A: The success of the free-radical bromination hinges on three factors:
-
Radical Initiator: Use of a suitable initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or photochemical initiation with a UV lamp, is crucial to start the reaction.
-
Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane is essential. Polar solvents can promote ionic side reactions.
-
Stoichiometry: Precise control over the amount of the brominating agent (typically N-Bromosuccinimide, NBS) is key. Using more than one equivalent can lead to the formation of the di-brominated byproduct.
Q4: What are the primary safety concerns associated with this synthesis?
A: Researchers must be cautious of the following:
-
Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Elemental bromine is highly corrosive and toxic. Handle these reagents only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Carbon tetrachloride is a suspected carcinogen and is hepatotoxic. Safer alternatives like cyclohexane should be considered.
-
Byproducts: The hydrolysis step can generate hydrogen bromide (HBr), which is corrosive. Ensure proper quenching and neutralization during the workup.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Issue 1: Low or no conversion of starting material in the benzylic bromination step.
-
Symptoms: TLC or HPLC analysis shows predominantly the 4-fluoro-3-methylbenzoic acid spot after the expected reaction time.
-
Possible Causes & Solutions:
-
Inactive Radical Initiator: The initiator (e.g., AIBN) may have degraded. Use a fresh bottle or recrystallize the old initiator. Ensure the reaction temperature is sufficient for its homolytic cleavage (for AIBN, typically >70 °C).
-
Insufficient Initiation: If using photochemical initiation, ensure the UV lamp is functional and positioned close to the reaction vessel (use a quartz flask if necessary).
-
Presence of Inhibitors: Oxygen can inhibit radical reactions. Ensure the system is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Trace impurities in the solvent or on the glassware can also act as inhibitors.
-
Issue 2: Formation of multiple products during the bromination step.
-
Symptoms: TLC analysis shows multiple new spots in addition to the desired product.
-
Possible Causes & Solutions:
-
Over-bromination: The formation of 4-(dibromomethyl)-3-fluorobenzoic acid is likely if more than one equivalent of NBS was used or if the reaction was left for too long with an excess of the reagent.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS. Monitor the reaction closely by TLC/HPLC and quench it once the starting material is consumed.
-
-
Ring Bromination: Although less likely due to the deactivating effect of the fluorine and carboxyl groups, some electrophilic bromination on the ring can occur, especially if trace amounts of acid or metal impurities are present.
-
Solution: Use a non-polar solvent and ensure all reagents and glassware are dry and clean. The inclusion of a radical scavenger in the workup can sometimes help.
-
-
Issue 3: The hydrolysis of the bromomethyl intermediate (Step 2) is slow or incomplete.
-
Symptoms: The crude product after Step 2 still contains a significant amount of the 4-(bromomethyl)-3-fluorobenzoic acid intermediate.
-
Possible Causes & Solutions:
-
Insufficient Nucleophilicity/Basicity: Water alone can be a slow nucleophile for this hydrolysis.
-
Solution: Increase the rate by using a mild base like aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). This generates the carboxylate salt, which is more soluble in the aqueous phase, and the hydroxide/carbonate ions are better nucleophiles.
-
-
Low Temperature: The reaction may require heating.
-
Solution: Refluxing the reaction mixture in aqueous/organic solvent mixtures (e.g., THF/water) can significantly increase the reaction rate. Monitor the temperature to avoid decomposition.
-
-
Phase Transfer Issues: If the brominated intermediate has low solubility in the aqueous medium, the reaction will be slow.
-
Solution: Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or use a co-solvent like THF or acetone to create a homogeneous solution.
-
-
Issue 4: The final product, 3-fluoro-4-(hydroxymethyl)benzoic acid, is impure and difficult to crystallize.
-
Symptoms: The isolated solid is an oily or discolored substance that does not form sharp crystals. NMR or HPLC analysis shows multiple species.
-
Possible Causes & Solutions:
-
Contamination with Starting Materials: Incomplete reaction in either step will lead to contamination.
-
Solution: The primary purification method should be recrystallization. A solvent system like water, or an ethanol/water mixture, is often effective for purifying hydroxybenzoic acids.[4] For difficult-to-separate impurities, silica gel column chromatography may be necessary. The carboxylic acid can be eluted using a moderately polar mobile phase (e.g., ethyl acetate/hexanes with 1% acetic acid).
-
-
Formation of an Ester Impurity: If an alcohol (like ethanol) was used as a solvent or co-solvent during workup under acidic conditions, esterification of the carboxylic acid is possible.
-
Solution: Avoid acidic conditions when alcohols are present. If an ester has formed, it can be hydrolyzed back to the carboxylic acid by treatment with aqueous base followed by re-acidification.
-
-
Optimization & Data Presentation
Systematic optimization should be performed for both steps. The following tables outline key parameters to investigate.
Table 1: Parameter Optimization for Step 1: Benzylic Bromination
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 | Rationale & Key Metric |
| Brominating Agent | NBS (1.05 eq) | Br₂ (1.0 eq) | NBS (1.05 eq) | NBS is often easier to handle and more selective. Monitor for side-product formation. |
| Initiator | AIBN (0.1 eq), 80 °C | Benzoyl Peroxide (0.1 eq), 80 °C | UV Lamp (365 nm), RT | Choice depends on thermal stability of reactants. Monitor reaction time and yield. |
| Solvent | CCl₄ | Cyclohexane | Acetonitrile | Non-polar solvents favor radical pathways. Acetonitrile is a polar alternative but may lead to ionic reactions. |
| Temperature | 70 °C | 80 °C (Reflux) | Room Temp (with UV) | Must be high enough to activate the initiator but low enough to prevent decomposition. |
Table 2: Parameter Optimization for Step 2: Hydrolysis
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 | Rationale & Key Metric |
| Hydrolysis Reagent | H₂O | aq. Na₂CO₃ (1.5 eq) | aq. NaHCO₃ (2.0 eq) | A mild base accelerates the Sₙ2 reaction. Monitor reaction completion by TLC/HPLC. |
| Solvent System | Acetone/H₂O (1:1) | THF/H₂O (1:1) | Dioxane/H₂O (1:1) | Co-solvent ensures solubility of the organic substrate in the aqueous medium. |
| Temperature | Room Temperature | 50 °C | 80 °C (Reflux) | Higher temperatures increase the reaction rate. Monitor for potential decomposition. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Determine the optimal time to maximize yield while minimizing byproduct formation. |
Troubleshooting Workflow Diagram
For a systematic approach to problem-solving, follow the logic outlined in the diagram below.
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid (Intermediate)
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-methylbenzoic acid (1.0 eq).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.1 eq).
-
Solvent: Add anhydrous carbon tetrachloride or cyclohexane (approx. 0.1 M concentration).
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes), observing the disappearance of the starting material spot. The reaction is typically complete in 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the solid with a small amount of cold solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-3-fluorobenzoic acid, which can be used directly in the next step or purified by recrystallization from hexanes/ethyl acetate.
Protocol 2: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic acid (Final Product)
-
Setup: To a round-bottom flask, add the crude 4-(bromomethyl)-3-fluorobenzoic acid (1.0 eq).
-
Solvent: Add a 1:1 mixture of acetone and water (approx. 0.2 M concentration).
-
Reagent: Add sodium carbonate (Na₂CO₃, 1.5 eq) in portions.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 60-70 °C) for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Remove the acetone under reduced pressure.
-
Purification: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any organic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with cold 2M HCl until the pH is ~2-3. A white precipitate should form.
-
Final Steps: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 3-fluoro-4-(hydroxymethyl)benzoic acid. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.[4]
References
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
- Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 629-634. Retrieved from [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and avoid the formation of critical impurities. Our approach is grounded in mechanistic understanding and practical, field-tested advice to ensure the integrity of your research and development efforts.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid typically proceeds through one of several common pathways, each with its own set of potential challenges and impurity profiles. A thorough understanding of these routes is the first line of defense in producing high-purity material.
Common Synthetic Pathways
Three primary synthetic strategies are commonly employed:
-
Oxidation of 3-Fluoro-4-methylbenzoic Acid: A direct and often preferred route due to the commercial availability of the starting material.
-
Reduction of 3-Fluoro-4-formylbenzoic Acid: Another viable route, contingent on the availability and purity of the aldehyde precursor.
-
Hydrolysis of a 4-(Halomethyl) Intermediate: This pathway involves the initial halogenation of 3-fluoro-4-methylbenzoic acid followed by hydrolysis.
Each of these pathways is illustrated below, highlighting the critical steps where impurities are likely to form.
Caption: Overview of synthetic routes to 3-fluoro-4-(hydroxymethyl)benzoic acid.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid, providing explanations grounded in chemical principles and actionable solutions.
Route 1: Oxidation of 3-Fluoro-4-methylbenzoic Acid
This is a popular route, but control of the oxidation state is critical.
Q1: My reaction yields a significant amount of unreacted starting material and a byproduct that appears to be the corresponding aldehyde. How can I drive the reaction to completion without forming other impurities?
A1: This is a classic case of incomplete oxidation. The conversion of a methyl group to a carboxylic acid proceeds through benzyl alcohol and aldehyde intermediates. Stopping at the desired alcohol stage requires careful control of reaction conditions.
-
Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) can be difficult to control for selective oxidation to the alcohol. The reaction rate can be influenced by temperature, pH, and the stoichiometry of the oxidant.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-5 °C) to moderate the reactivity of the oxidizing agent.
-
Stoichiometry: Carefully control the molar equivalents of your oxidizing agent. Start with a sub-stoichiometric amount and monitor the reaction progress by TLC or HPLC. Add small portions of the oxidant until the starting material is consumed.
-
pH Adjustment: In the case of KMnO₄, the reaction is often performed under neutral or slightly alkaline conditions to favor the formation of the alcohol.
-
Alternative Reagents: Consider milder or more selective oxidizing agents. For example, ceric ammonium nitrate (CAN) or selenium dioxide (SeO₂) can sometimes provide better selectivity for benzylic oxidation to the aldehyde, which can then be selectively reduced.
-
Q2: My final product is contaminated with a di-acid impurity, likely 3-fluoroterephthalic acid. How can I prevent this over-oxidation?
A2: The formation of 3-fluoroterephthalic acid is a clear indication of over-oxidation. The desired hydroxymethyl group is susceptible to further oxidation to a carboxylic acid.
-
Causality: Excessive amounts of the oxidizing agent, prolonged reaction times, or elevated temperatures will promote the oxidation of the alcohol to the carboxylic acid.
-
Troubleshooting & Optimization:
-
Strict Stoichiometry: Use a precise amount of the oxidizing agent. A slight excess is often necessary to consume the starting material, but a large excess will lead to over-oxidation.
-
Reaction Monitoring: Closely monitor the reaction by an appropriate analytical technique (TLC, LC-MS). Quench the reaction as soon as the desired product is the major component.
-
Purification Strategy: If a small amount of the di-acid is formed, it can often be removed by recrystallization. The di-acid generally has different solubility properties than the desired product. A pH-controlled extraction can also be effective, as the pKa values of the two carboxylic acid groups in the di-acid will differ from the single carboxylic acid in your product.
-
| Impurity | Formation Pathway | Prevention & Mitigation |
| 3-Fluoro-4-formylbenzoic Acid | Incomplete oxidation of the methyl group. | Precise control of oxidant stoichiometry and reaction temperature. |
| 3-Fluoroterephthalic Acid | Over-oxidation of the hydroxymethyl group. | Avoid excess oxidant and prolonged reaction times. Monitor reaction closely. |
Route 2: Reduction of 3-Fluoro-4-formylbenzoic Acid
This route is generally cleaner if the starting aldehyde is pure.
Q3: The reduction of my 3-fluoro-4-formylbenzoic acid is sluggish, and I'm left with a significant amount of starting material. I'm concerned about using a stronger reducing agent that might affect the carboxylic acid.
A3: This is a valid concern. Selective reduction of an aldehyde in the presence of a carboxylic acid requires a careful choice of reducing agent and reaction conditions.
-
Causality: Sodium borohydride (NaBH₄) is a common choice for this transformation due to its selectivity for aldehydes and ketones over carboxylic acids. However, its reactivity can be influenced by the solvent and temperature. The carboxylic acid can react with NaBH₄ to form a borate ester, which can slow down the reduction.
-
Troubleshooting & Optimization:
-
Solvent System: The choice of solvent is critical. Protic solvents like ethanol or methanol can activate the borohydride, but can also lead to competitive reactions. A mixed solvent system, such as THF/water or dioxane/water, can sometimes improve the reaction rate and selectivity.
-
Temperature: While these reductions are often performed at room temperature or below, a modest increase in temperature (e.g., to 40-50 °C) can sometimes accelerate the reaction without significantly compromising selectivity.
-
pH Control: Maintaining a slightly basic pH can help to keep the carboxylic acid in its carboxylate form, which is less reactive towards borohydride.
-
Alternative Reducing Agents: Consider using sodium cyanoborohydride (NaBH₃CN) at a controlled pH, or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under mild conditions.
-
Q4: I've noticed a small amount of 3-fluoro-4-methylbenzoic acid in my product. How is this possible?
A4: While less common, over-reduction of the benzyl alcohol to a methyl group can occur under certain conditions.
-
Causality: This is more likely to happen with stronger reducing agents or under more forcing conditions (e.g., high temperature, prolonged reaction time, or in the presence of certain catalysts). Some reducing agents, like lithium aluminum hydride (LiAlH₄), would readily reduce both the aldehyde and the carboxylic acid.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Stick to milder, more selective reducing agents like NaBH₄.
-
Reaction Conditions: Avoid excessive temperatures and long reaction times. Once the starting material is consumed (as determined by TLC or HPLC), work up the reaction promptly.
-
Route 3: Hydrolysis of a 4-(Halomethyl) Intermediate
This two-step route can be effective but introduces its own set of potential impurities.
Q5: After bromination of 3-fluoro-4-methylbenzoic acid with NBS and hydrolysis, my final product is contaminated with a high-molecular-weight impurity. What could this be?
A5: A likely culprit is the formation of a bis(4-carboxy-2-fluorobenzyl) ether.
-
Causality: The intermediate, 3-fluoro-4-(bromomethyl)benzoic acid, is a reactive benzylic halide. Under the basic conditions of hydrolysis, it can undergo an SN2 reaction with the newly formed benzyl alcohol product to form an ether linkage.
-
Troubleshooting & Optimization:
-
Hydrolysis Conditions: Use a dilute base and maintain a low temperature during the initial stages of the hydrolysis to minimize the rate of the competing ether formation.
-
Reaction Concentration: Running the hydrolysis at a lower concentration can disfavor the bimolecular ether formation reaction.
-
One-Pot Procedures: Some procedures call for a one-pot bromination and hydrolysis. In these cases, careful control of the reaction conditions is paramount.
-
III. Experimental Protocols
Here we provide a representative, detailed protocol for one of the common synthetic routes.
Protocol: Synthesis via Reduction of 3-Fluoro-4-formylbenzoic Acid
This protocol provides a reliable method for the selective reduction of the aldehyde functionality.
Materials:
-
3-Fluoro-4-formylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-formylbenzoic acid (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes).
Caption: Workflow for the reduction of 3-fluoro-4-formylbenzoic acid.
IV. Purification and Characterization
The final purity of your 3-fluoro-4-(hydroxymethyl)benzoic acid is paramount.
Q6: What is the most effective method for purifying the final product?
A6: Recrystallization is typically the most effective and scalable method for purifying 3-fluoro-4-(hydroxymethyl)benzoic acid.
-
Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. For this molecule, a mixed solvent system like water/ethanol or ethyl acetate/hexanes is often effective. The impurities will ideally either be insoluble in the hot solvent or remain in the cold mother liquor.
-
Technique:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then hot-filter it.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Complete the crystallization by cooling in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Q7: What analytical techniques are essential for confirming the purity and identity of my product?
A7: A combination of techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A well-developed HPLC method can separate the desired product from starting materials and byproducts, allowing for accurate quantification of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. ¹⁹F NMR can be particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of high purity.
V. References
-
Synthesis of 4-(Hydroxymethyl)benzoic Acid. (2020). US Patent US10669223B2.
-
Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (2015). Chinese Patent CN104447213A.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 314-318. [Link]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient scale-up of your synthesis.
Introduction to the Synthesis and its Challenges
3-Fluoro-4-(hydroxymethyl)benzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and a fluorine atom—on the benzene ring presents unique synthetic challenges, particularly during scale-up. Common issues include poor yields, formation of impurities, and difficulties in purification.[1][2] Conventional synthesis methods often involve harsh reaction conditions, expensive reagents, and multi-step processes that are not amenable to large-scale production.[1] This guide will explore common synthetic routes and provide solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid?
A1: Common starting materials include derivatives of toluene or benzoic acid. For instance, a plausible route could start from 3-fluoro-4-methylbenzoic acid, which can be synthesized from 2-fluoro-4-bromotoluene via a Grignard reaction followed by carboxylation.[3] The methyl group can then be functionalized to the hydroxymethyl group.
Q2: What are the critical parameters to control during the oxidation of the methyl group?
A2: When oxidizing the methyl group of a precursor like 3-fluoro-4-methylbenzoic acid, controlling the reaction temperature and the stoichiometry of the oxidizing agent is crucial. Over-oxidation can lead to the formation of the corresponding aldehyde or dicarboxylic acid, significantly reducing the yield of the desired product. The choice of oxidizing agent and catalyst system is also critical for selectivity.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by carefully controlling reaction conditions such as temperature, reaction time, and reagent addition rates.[4] Using high-purity starting materials and solvents is also essential. Protective group chemistry may be necessary to prevent unwanted side reactions with the carboxylic acid or hydroxymethyl group. Post-reaction work-up and purification steps, such as crystallization or chromatography, are vital for removing any impurities that do form.[1]
Q4: What are the main challenges when scaling up the synthesis from lab to pilot plant?
A4: The primary challenges during scale-up include heat transfer, mixing efficiency, and ensuring consistent reaction conditions throughout the larger reactor volume.[4][5] Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale if heat cannot be dissipated effectively.[6] It is also crucial to re-optimize reaction parameters at each scale to maintain yield and purity.[7]
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and recommended solutions for a common synthetic route to 3-fluoro-4-(hydroxymethyl)benzoic acid, starting from 3-fluoro-4-methylbenzoic acid.
Synthetic Workflow Overview
Sources
- 1. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 2. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. seed.nih.gov [seed.nih.gov]
Technical Support Center: Reaction Monitoring for 3-fluoro-4-(hydroxymethyl)benzoic acid
Welcome to the technical support guide for monitoring chemical reactions involving 3-fluoro-4-(hydroxymethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Accurate real-time or quasi-real-time analysis is paramount for optimizing reaction conditions, determining endpoints, maximizing yield, and ensuring the purity of the final product. This guide provides in-depth, field-proven insights into the most effective analytical techniques, complete with troubleshooting guides and validated protocols.
Section 1: Frequently Asked Questions (FAQs) - Choosing Your Analytical Weapon
This section addresses common initial questions to help you select the most appropriate monitoring technique for your specific experimental needs.
Q1: What is the best all-around technique for monitoring reactions with 3-fluoro-4-(hydroxymethyl)benzoic acid?
A1: High-Performance Liquid Chromatography (HPLC) is unequivocally the most robust and widely used method for monitoring reactions involving this compound.[1] Its primary advantages are excellent separation of the starting material from products and impurities, and quantitative accuracy. A reversed-phase method on a C18 column is the standard approach.[2]
Q2: My reaction is sensitive to air or moisture. Can I still monitor it effectively?
A2: Yes. For sensitive reactions, Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal non-invasive technique.[3] A reaction can be set up directly in an NMR tube, allowing for periodic analysis without exposing the reaction mixture to the atmosphere. Both ¹H and ¹⁹F NMR are highly informative for this specific molecule.
Q3: I need a quick, qualitative check to see if my reaction is progressing. What do you recommend?
A3: Thin-Layer Chromatography (TLC) is the go-to method for rapid, cost-effective, and qualitative reaction monitoring.[4][5] It allows you to visually track the consumption of the starting material and the formation of the product by comparing the positions of spots on the TLC plate over time. It is often used as a preliminary check before committing to a more time-consuming HPLC or NMR analysis.
Q4: When should I consider using Gas Chromatography-Mass Spectrometry (GC-MS)?
A4: GC-MS is a powerful technique for separation and identification but is generally not the first choice for 3-fluoro-4-(hydroxymethyl)benzoic acid due to its low volatility. The presence of both a carboxylic acid and a hydroxyl group necessitates a derivatization step, typically silylation, to make the analyte volatile enough for GC analysis.[2][6] This makes it more cumbersome for routine reaction monitoring but invaluable for identifying unknown byproducts.
Q5: Can I use UV-Vis spectrophotometry?
A5: While simple and fast, UV-Vis spectrophotometry is generally not recommended for reaction monitoring of 3-fluoro-4-(hydroxymethyl)benzoic acid unless the product has a distinctly different UV absorbance profile from the starting material and all intermediates.[2] The technique lacks the specificity to distinguish between structurally similar compounds, which is a significant drawback in complex reaction mixtures.
Section 2: In-Depth Method Guides & Protocols
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of quantitative reaction monitoring for non-volatile aromatic compounds.[1] The method separates components based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.
-
Objective: To quantify the consumption of 3-fluoro-4-(hydroxymethyl)benzoic acid and the formation of product(s) over time.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (Solvent A) and an organic solvent (Solvent B). The acidic modifier is crucial to suppress the ionization of the carboxylic acid, preventing poor peak shape.[1]
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm is a good starting point, but a DAD allows for monitoring at the absorbance maximum for each component.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Carefully quench a small, accurately measured aliquot of the reaction mixture at your desired time point. A typical quench involves diluting the aliquot in a known volume of mobile phase to stop the reaction.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.
-
Prepare a "time zero" (t=0) sample before initiating the reaction to get a baseline chromatogram of your starting materials.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (Octadecyl Silane) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase pH | Acidic (pH 2-3) | Suppresses ionization of the carboxylic acid to ensure sharp, symmetrical peaks.[1] |
| Detector | Diode Array Detector (DAD) | Provides UV spectra for peaks, aiding in peak purity assessment and identification of unknowns.[1] |
| Internal Standard | Structurally unrelated, stable compound | Recommended for high-accuracy quantification to correct for injection volume variations. |
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled structural information, making it excellent for confirming the identity of products and intermediates.[3] For this molecule, both ¹H and ¹⁹F NMR are highly valuable.
-
Objective: To non-invasively monitor the structural changes in the molecule during the reaction.[3]
-
Sample Preparation:
-
Set up the reaction on a small scale directly in an NMR tube using a deuterated solvent that is compatible with your reaction chemistry (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of an internal standard with a known concentration and a simple, non-overlapping signal (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).
-
Acquire an initial spectrum (t=0).
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum at regular time intervals.[3]
-
Key signals to monitor for 3-fluoro-4-(hydroxymethyl)benzoic acid include:
-
The disappearance of the benzylic -CH₂OH protons.
-
Shifts in the aromatic protons.
-
The disappearance of the carboxylic acid proton (-COOH).
-
-
-
¹⁹F NMR Spectroscopy:
-
The fluorine atom provides a unique analytical handle. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it easy to distinguish the starting material from fluorinated products or intermediates.[7]
-
Acquire a ¹⁹F spectrum at each time point. The appearance of new signals or the shift of the initial signal provides definitive evidence of a chemical transformation at or near the fluorine-substituted carbon.
-
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization but offers excellent separation efficiency and definitive identification through mass fragmentation patterns.[6]
-
Objective: To identify and quantify volatile derivatives of the analyte, particularly useful for identifying unknown byproducts.
-
Derivatization Workflow:
-
Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.
-
To the dry residue, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).[2][6]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[2]
-
-
GC-MS Conditions:
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on concentration.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 280°C) to elute the derivatized compounds.
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 50 to 500.
-
-
Data Analysis: The resulting mass spectra can be compared to libraries (e.g., NIST/EPA/NIH Mass Spectral Library) to identify compounds.[8] The fragmentation of the silylated benzoic acid will show characteristic losses of methyl groups and the trimethylsilyl moiety.[9]
Caption: Workflow for preparing and analyzing samples via GC-MS, including the critical derivatization step.
Section 3: Troubleshooting Guides
3.1 HPLC Issues
Q: My chromatogram shows severe peak tailing for the benzoic acid peak. What's wrong?
A: Peak tailing for acidic compounds is a classic issue.[1]
-
Cause: Strong interaction between the ionized carboxylic acid and the stationary phase, or secondary interactions with residual silanols on the column.
-
Solution 1 (Most Effective): Lower the pH of your mobile phase. Ensure you have an acidic modifier like 0.1% TFA or formic acid in the aqueous portion of your mobile phase. This keeps the carboxylic acid in its protonated, less polar form, leading to a more symmetrical peak shape.[1]
-
Solution 2: Check your column's health. It may be degrading or contaminated. Try flushing it with a strong solvent or replace it if necessary.
-
Solution 3: Avoid sample overload. If your sample is too concentrated, it can cause tailing. Dilute your sample and re-inject.[1]
Q: I see unexpected peaks in my chromatogram. How can I identify them?
A: This is a common challenge indicating impurities or byproducts.
-
Cause: Impurities could be from starting materials, side reactions, or degradation products.[1]
-
Solution 1 (Initial Check): Use a Diode Array Detector (DAD). A DAD provides the UV spectrum of the unknown peak. If the spectrum matches your product, it might be an isomer. If it's different, it's likely an impurity or byproduct.[1]
-
Solution 2 (Definitive Identification): Use Liquid Chromatography-Mass Spectrometry (LC-MS). This is the most powerful tool for this problem. LC-MS provides the molecular weight of the compound in the unknown peak, which is critical for its identification.[1]
Caption: A decision-making flowchart for troubleshooting common HPLC issues.
3.2 NMR Issues
Q: My NMR spectra have distorted lineshapes and poor resolution over the course of the reaction.
A: This often happens as the reaction progresses and the sample properties change.
-
Cause: The reaction can cause changes in sample viscosity, solubility, or generate paramagnetic species, leading to magnetic field inhomogeneity.[3]
-
Solution 1: Re-shim the spectrometer before each acquisition. This can compensate for changes in the sample's magnetic susceptibility.
-
Solution 2: If precipitation occurs, the sample is no longer homogeneous. You may need to dilute the reaction mixture or switch to a solvent with better solubility for all components.
-
Solution 3: Ensure the NMR tube is placed at the correct depth in the spinner turbine and that it is spinning stably.
Section 4: Data Interpretation
-
Reaction Completion: The reaction is generally considered complete when the signals (HPLC peak or NMR resonance) corresponding to the limiting starting material have disappeared or their relative area has plateaued over several time points.
-
Yield Calculation: Using an internal standard of known concentration, you can calculate the concentration of the product at any given time point. The ratio of the product's peak area to the internal standard's peak area, when calibrated with a response factor, gives a quantitative measure of yield.
-
Purity Assessment: In HPLC, the purity of the product can be estimated by the area percent calculation (Area of product peak / Total area of all peaks) x 100%. This assumes all components have a similar response factor at the detection wavelength. For accurate purity assessment, a validated method with reference standards is required.[4]
References
- Benchchem. (n.d.). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
- Benchchem. (n.d.). Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production.
- National Institutes of Health (NIH). (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxybenzoic acid 95.
- Benchchem. (n.d.). Troubleshooting low conversion rates in 4-Fluoro-3-hydroxybenzoic acid reactions.
- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum.
- PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- ResearchGate. (2025). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry.
- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Benchchem. (n.d.). Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols.
- PubMed. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.
- Benchchem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Haley Aldrich. (n.d.). Overcoming the limitations of current analytical methods.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
- PubMed. (2025). Synthesis of 4'-SCF3-Modified Ribonucleic Acid for Structural Probing by 19F Nuclear Magnetic Resonance Spectroscopy.
- International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
- MassBank. (2009). Benzoic acids and derivatives.
- Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
- ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
- PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
- Angewandte Chemie International Edition. (n.d.). Supporting Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4'-SCF3-Modified Ribonucleic Acid for Structural Probing by 19F Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Fluoro-4-(hydroxymethyl)benzoic Acid and Its Analogs
Introduction
The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic modification of this scaffold, particularly through halogenation, has been a highly successful approach in modern drug discovery. The introduction of fluorine, for instance, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and acidity, thereby enhancing its metabolic stability, binding affinity, and overall bioactivity.
This guide focuses on 3-fluoro-4-(hydroxymethyl)benzoic acid , a member of the fluorinated benzoic acid family. Publicly available data on the specific biological activities of this compound are notably scarce. Therefore, this document will adopt a comparative approach, inferring the potential biological profile of 3-fluoro-4-(hydroxymethyl)benzoic acid by examining the experimentally determined activities of its close structural analogs. By analyzing the structure-activity relationships (SAR) of these related molecules, we can build a scientifically grounded hypothesis for the therapeutic potential of the target compound and guide future research endeavors.
We will delve into the known biological activities of key analogs, including hydroxylated and methylated counterparts, both with and without fluorine substitution. This comparative analysis will encompass antimicrobial effects and their roles as precursors in the synthesis of potent enzyme inhibitors. Furthermore, we will provide detailed experimental protocols for the synthesis of a key analog and for a standard biological assay to facilitate further investigation in the field.
Comparative Analogs Under Review
| Compound Name | Structure | Key Differences from Target Compound |
| 3-Fluoro-4-(hydroxymethyl)benzoic acid | Target Compound | |
| 3-Fluoro-4-hydroxybenzoic acid | Hydroxyl group instead of hydroxymethyl | |
| 4-Fluoro-3-hydroxybenzoic acid | Isomeric position of F and OH; Hydroxyl group | |
| 4-Hydroxybenzoic acid | No fluorine; Hydroxyl group | |
| 3-Hydroxybenzoic acid | No fluorine; Isomeric position of OH; Hydroxyl group |
Physicochemical Properties: A Foundation for Biological Activity
The biological activity of a small molecule is intrinsically linked to its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), and acidity (pKa) govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.
Below is a comparative table of the key physicochemical properties of 3-fluoro-4-(hydroxymethyl)benzoic acid and its analogs.
| Property | 3-Fluoro-4-(hydroxymethyl)benzoic acid | 3-Fluoro-4-hydroxybenzoic acid | 4-Fluoro-3-hydroxybenzoic acid | 4-Hydroxybenzoic acid |
| CAS Number | 214554-16-2 | 350-29-8 | 51446-31-2 | 99-96-7 |
| Molecular Formula | C₈H₇FO₃ | C₇H₅FO₃ | C₇H₅FO₃ | C₇H₆O₃ |
| Molecular Weight | 170.14 g/mol | 156.11 g/mol | 156.11 g/mol | 138.12 g/mol |
| Melting Point | Not available | 154-158 °C | 214-218 °C | 213-217 °C |
| pKa (Predicted) | ~4.1 | ~4.23[1] | ~4.02[2] | 4.48-4.54[3][4] |
| Solubility in Water | Not available | Slightly soluble[1] | Sparingly soluble[5] | 5 g/L (20 °C)[4] |
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Tale of Hydroxyls and Halogens
Phenolic acids, including hydroxybenzoic acids, are well-known for their antimicrobial properties, which are generally attributed to their ability to disrupt bacterial cell membranes.[5] The presence and position of hydroxyl groups on the aromatic ring are critical for this activity.[6]
While direct antimicrobial data for 3-fluoro-4-(hydroxymethyl)benzoic acid is unavailable, we can infer its potential by examining its analogs.
-
4-Hydroxybenzoic acid , the non-fluorinated parent compound, exhibits broad-spectrum antimicrobial activity. Studies have reported Minimum Inhibitory Concentration (MIC) values in the range of 36.00-72.00 mg/mL against various microorganisms.[3] Another study found that a novel derivative of p-hydroxybenzoic acid showed moderate activity against Escherichia coli with a MIC of 100 µg/mL.[5]
-
3-Hydroxybenzoic acid has also been shown to possess antimicrobial properties and can disrupt biofilm formation in clinically relevant pathogens like Acinetobacter baumannii at sub-inhibitory concentrations.[1][7][8]
Inference for 3-Fluoro-4-(hydroxymethyl)benzoic acid: The presence of the fluorine atom suggests that the target compound could possess antimicrobial properties. However, the replacement of the phenolic hydroxyl group with a hydroxymethyl group is a critical modification. The hydroxyl group's ability to donate a hydrogen bond and its acidity are key to its interaction with biological targets and its antimicrobial mechanism. The hydroxymethyl group, while polar, is not acidic and has different steric and electronic properties. This change might lead to a different, possibly reduced, antimicrobial profile compared to its hydroxyl analogs. Experimental validation is essential to confirm this hypothesis.
The following table summarizes the available antimicrobial data for the analogs:
| Compound | Organism(s) | Activity (MIC) | Reference |
| 4-Hydroxybenzoic acid | Various bacteria | 36.00-72.00 mg/mL | [3] |
| 5-(p-hydroxybenzoyl) shikimic acid (a derivative) | E. coli | 100 µg/mL | [5] |
| 3-Hydroxybenzoic acid | Acinetobacter baumannii | Biofilm disruption at 0.078 mg/mL | [7] |
Role in Enzyme Inhibition: A Precursor Perspective
A significant aspect of the biological relevance of fluorinated hydroxybenzoic acids is their use as key intermediates in the synthesis of potent enzyme inhibitors.
4-Fluoro-3-hydroxybenzoic acid is a well-documented starting material for the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV) .[9] This enzyme is involved in the metabolism of various phenolic compounds. Derivatives of 4-fluoro-3-hydroxybenzoic acid are designed to bind to the active site of β-AST-IV, thereby blocking its function.[2]
This precursor role highlights the importance of the specific arrangement of the fluoro, hydroxyl, and carboxylic acid groups on the benzoic acid scaffold for molecular recognition by the coupling reagents and for the final structure of the inhibitor.
Logical Flow: From Building Block to Bioactive Molecule
Caption: General workflow illustrating the use of fluorinated hydroxybenzoic acids as precursors.
Structure-Activity Relationship (SAR) Insights
Based on the available data and established medicinal chemistry principles, we can construct a preliminary SAR for this class of compounds.
-
Carboxylic Acid Group : This group is crucial for the acidic properties of the molecule and often acts as a key anchoring point to biological targets through hydrogen bonding or ionic interactions.
-
Hydroxyl Group : The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Its presence and position are critical for antimicrobial and antioxidant activities. Its acidity also contributes to the overall electronic character of the molecule.
-
Fluorine Atom : As a highly electronegative atom, fluorine can significantly lower the pKa of the carboxylic acid and the hydroxyl group, making them more acidic. This can alter their interaction with target sites. The C-F bond is also very stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability of the compound.
-
Hydroxymethyl vs. Hydroxyl Group : This is the key difference between the target compound and its main analogs.
-
Hydrogen Bonding : The hydroxymethyl group (-CH₂OH) can still participate in hydrogen bonding, but its geometry and flexibility differ from the phenolic -OH group.
-
Acidity : The hydroxymethyl group is not acidic, unlike the phenolic hydroxyl group. This is a major difference that will affect how the molecule interacts with its environment and biological targets.
-
Lipophilicity : The hydroxymethyl group is generally more hydrophilic than a hydroxyl group, which can affect cell permeability.
-
SAR Diagram for Substituted Benzoic Acids
Caption: Key structure-activity relationships for substituted benzoic acids.
Experimental Protocols
To facilitate further research into this promising class of compounds, detailed, self-validating experimental protocols are provided below.
Synthesis of 3-Hydroxy-4-fluorobenzoic Acid
This protocol is adapted from a patented method and serves as a representative synthesis for a key analog.[8]
Objective: To synthesize 3-hydroxy-4-fluorobenzoic acid from fluorobenzene.
Materials:
-
Fluorobenzene
-
Distilled water
-
Dilute sulfuric acid (0.049 mol/L)
-
Sodium sulfite
-
Sodium hydroxide
-
Carbon dioxide gas
-
Concentrated sulfuric acid (0.98 mol/L)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Three-necked reaction flask, four-necked reaction flask, reflux condenser, heating mantle, stirring apparatus, gas inlet tube.
Step-by-Step Procedure:
-
Preparation of 4-Fluorophenol: a. To a three-necked reaction flask, add 20g of fluorobenzene and 100mL of distilled water. b. Heat the mixture to 80-100°C while stirring. c. Add 20mL of 0.049 mol/L dilute sulfuric acid dropwise and continue the reaction for 1 hour. d. Cool the solution to room temperature and add 10g of sodium sulfite, stirring until dissolved. e. Add 8g of sodium hydroxide and heat to reflux for 2 hours to generate 4-fluorophenol sodium. f. Cool the mixture to 40-60°C and bubble sulfur dioxide gas through the solution for 40-60 minutes under a nitrogen atmosphere. g. Let the mixture stand in a closed environment for 1 hour, then extract the 4-fluorophenol product.
-
Carboxylation and Hydrolysis: a. In a four-necked reaction flask, dissolve 15g of the prepared 4-fluorophenol and 11.2g of potassium hydroxide in 50mL of distilled water at 20°C. b. Heat the solution to 40-60°C and bubble carbon dioxide gas through it for 2 hours. c. After 2 hours, stop the flow of carbon dioxide. d. Carefully add 20mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes while stirring. e. Immediately heat the mixture to 110-120°C and reflux for 4 hours.
-
Extraction and Purification: a. Cool the reaction mixture to room temperature. b. Perform a liquid-liquid extraction with ethyl acetate. c. Combine the organic layers and wash three times with a saturated sodium chloride solution. d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 3-hydroxy-4-fluorobenzoic acid.
Workflow for Synthesis of 3-Hydroxy-4-fluorobenzoic Acid
Caption: Simplified workflow for the synthesis of 3-hydroxy-4-fluorobenzoic acid.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, a gold standard for assessing antimicrobial activity.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Test compound (e.g., 3-fluoro-4-(hydroxymethyl)benzoic acid)
-
Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
Step-by-Step Procedure:
-
Preparation of Test Compound Stock Solution: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). b. Further dilute the stock solution in CAMHB to twice the highest desired final concentration.
-
Preparation of Bacterial Inoculum: a. From an overnight culture plate, pick a few colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Setup and Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the prepared compound solution (2x concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a positive control (no compound), and the twelfth column as a negative control (no bacteria).
-
Inoculation and Incubation: a. Inoculate all wells (except the negative control) with 5 µL of the final bacterial inoculum. b. Cover the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Conclusion and Future Directions
Furthermore, its structural similarity to key pharmaceutical intermediates suggests its potential as a valuable building block in the synthesis of more complex bioactive molecules.
Future research should prioritize:
-
Direct Biological Screening: The compound should be tested in a panel of biological assays, including antimicrobial susceptibility, antioxidant capacity, and cytotoxicity assays.
-
Comparative Studies: Direct, side-by-side comparisons with its hydroxyl analogs (3-fluoro-4-hydroxybenzoic acid and 4-fluoro-3-hydroxybenzoic acid) are crucial to elucidate the specific contribution of the hydroxymethyl group to its biological activity.
-
Enzyme Inhibition Studies: Given the role of its analogs as precursors for enzyme inhibitors, it would be valuable to explore its potential in synthesizing novel inhibitors for various targets.
By systematically addressing these research questions, the scientific community can unlock the full potential of 3-fluoro-4-(hydroxymethyl)benzoic acid and further enrich the versatile chemical space of fluorinated benzoic acids.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants | International Journal of Plant Based Pharmaceuticals [ijpbp.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 3-Fluoro-4-(hydroxymethyl)benzoic Acid and Its Structural Analogues
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of organic molecules is paramount. Substituted benzoic acids, in particular, form the backbone of numerous active pharmaceutical ingredients (APIs) and functional materials. 3-Fluoro-4-(hydroxymethyl)benzoic acid is a key building block, incorporating a fluorine atom, a hydroxymethyl group, and a carboxylic acid function on a benzene ring. Each of these substituents imparts unique electronic and steric properties to the molecule, influencing its reactivity, binding affinity, and overall physicochemical characteristics.
This technical guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the unambiguous identification and characterization of complex organic molecules.
Molecular Structures and Spectroscopic Workflow
The structural differences between 3-fluoro-4-(hydroxymethyl)benzoic acid and its chosen analogues are illustrated below. These seemingly minor variations lead to distinct and predictable differences in their spectroscopic outputs.
Caption: A generalized workflow for spectroscopic characterization.
¹H NMR Spectroscopic Comparison
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-fluoro-4-(hydroxymethyl)benzoic acid and the experimental data for its analogues are presented below.
Table 1: ¹H NMR Data Comparison
| Compound | Aromatic Protons (ppm) | -CH₂OH (ppm) | -COOH (ppm) |
| 3-Fluoro-4-(hydroxymethyl)benzoic Acid (Predicted) | ~8.0-8.2 (d), ~7.8-8.0 (dd), ~7.6-7.8 (t) | ~4.6 | ~13.0 |
| 4-(Hydroxymethyl)benzoic Acid | 7.95 (d, 2H), 7.42 (d, 2H) | 4.58 (s, 2H) | 12.8 (s, 1H) |
| 3-Fluorobenzoic Acid | 7.89 (d, 1H), 7.78 (dt, 1H), 7.49 (td, 1H), 7.37 (m, 1H) | - | 13.4 (s, 1H) |
Analysis and Interpretation:
The predicted ¹H NMR spectrum of 3-fluoro-4-(hydroxymethyl)benzoic acid is expected to show three distinct signals in the aromatic region. The presence of three different substituents on the benzene ring breaks its symmetry, leading to a more complex splitting pattern compared to the analogues. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons, resulting in doublet of doublets or triplet of doublets patterns. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, and the electron-donating nature of the hydroxymethyl group.
In contrast, 4-(hydroxymethyl)benzoic acid , with its symmetrical para-substitution, exhibits two doublets in the aromatic region, a characteristic AA'BB' system. The protons ortho to the electron-withdrawing carboxylic acid are deshielded and appear at a higher chemical shift (7.95 ppm) compared to the protons ortho to the electron-donating hydroxymethyl group (7.42 ppm).
The spectrum of 3-fluorobenzoic acid shows a more complex pattern in the aromatic region due to the meta-position of the fluorine atom, which couples to multiple aromatic protons with different coupling constants. The absence of the hydroxymethyl group simplifies the upfield region of the spectrum.
¹³C NMR Spectroscopic Comparison
Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The predicted ¹³C NMR data for 3-fluoro-4-(hydroxymethyl)benzoic acid and the experimental data for its analogues are summarized below.
Table 2: ¹³C NMR Data Comparison
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH₂OH (ppm) |
| 3-Fluoro-4-(hydroxymethyl)benzoic Acid (Predicted) | ~166 | ~162 (d, J=250 Hz, C-F), ~135 (d), ~132 (d), ~128 (d), ~125 (d), ~118 (d) | ~62 |
| 4-(Hydroxymethyl)benzoic Acid | 167.8 | 146.1, 130.2, 129.8, 126.9 | 62.9 |
| 3-Fluorobenzoic Acid | 166.5 | 163.0 (d, J=247 Hz, C-F), 133.8, 131.1, 126.0 (d), 120.7 (d), 116.0 (d) | - |
Analysis and Interpretation:
For 3-fluoro-4-(hydroxymethyl)benzoic acid , the most notable feature in the predicted ¹³C NMR spectrum is the large coupling constant (¹JCF ≈ 250 Hz) for the carbon directly bonded to the fluorine atom. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent, exhibiting smaller C-F coupling constants (²JCF, ³JCF).
4-(hydroxymethyl)benzoic acid displays four signals in the aromatic region, consistent with its plane of symmetry. The carbon bearing the carboxylic acid group (C1) is typically found around 130 ppm, while the carbon attached to the hydroxymethyl group (C4) is shifted upfield to around 146 ppm.
In 3-fluorobenzoic acid , the carbon attached to the fluorine atom (C3) shows the characteristic large one-bond C-F coupling. The other aromatic carbons also exhibit coupling to the fluorine atom, which is a powerful tool for assigning the signals in the spectrum. The principles of interpreting NMR spectra of fluorinated compounds are well-established and provide a reliable basis for these predictions. [1][2]
Infrared (IR) Spectroscopic Comparison
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted and experimental IR data are presented below.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 3-Fluoro-4-(hydroxymethyl)benzoic Acid (Predicted) | 4-(Hydroxymethyl)benzoic Acid | 3-Fluorobenzoic Acid |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| O-H (Alcohol) | ~3400 (broad) | ~3350 (broad) | - |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O (Carboxylic Acid) | ~1700-1680 | ~1685 | ~1690 |
| C=C (Aromatic) | ~1600, ~1480 | ~1610, ~1430 | ~1615, ~1490 |
| C-F | ~1250-1100 | - | ~1280-1100 |
| C-O (Alcohol) | ~1050 | ~1015 | - |
Analysis and Interpretation:
The IR spectra of all three compounds are expected to be dominated by a very broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. [3][4] For 3-fluoro-4-(hydroxymethyl)benzoic acid and 4-(hydroxymethyl)benzoic acid , an additional broad O-H stretching band from the alcohol functional group is expected around 3400-3350 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1680 cm⁻¹. The presence of a C-F bond in 3-fluoro-4-(hydroxymethyl)benzoic acid and 3-fluorobenzoic acid will give rise to a strong absorption in the fingerprint region, typically between 1250 and 1100 cm⁻¹. The C-O stretching of the primary alcohol in the hydroxymethyl-substituted compounds will be observed around 1050-1015 cm⁻¹. The study of substituted benzoic acids by spectroscopic methods has shown that the formation of hydrogen-bonded dimers can be reliably detected with FTIR. [5]
Mass Spectrometric Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted and Experimental Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-Fluoro-4-(hydroxymethyl)benzoic Acid (Predicted) | 170 | 153 ([M-OH]⁺), 152 ([M-H₂O]⁺), 141 ([M-CHO]⁺), 125 ([M-COOH]⁺), 123, 95 |
| 4-(Hydroxymethyl)benzoic Acid | 152 | 135 ([M-OH]⁺), 134 ([M-H₂O]⁺), 123 ([M-CHO]⁺), 107 ([M-COOH]⁺), 91, 77 |
| 3-Fluorobenzoic Acid | 140 | 123 ([M-OH]⁺), 112 ([M-CO]⁺), 95 ([M-COOH]⁺), 75 |
Analysis and Interpretation:
The predicted mass spectrum of 3-fluoro-4-(hydroxymethyl)benzoic acid would show a molecular ion peak at m/z 170. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). [6]For molecules containing a benzyl alcohol moiety, the loss of water (M-18) and formaldehyde (M-30) are also characteristic fragmentation patterns.
The mass spectrum of 4-(hydroxymethyl)benzoic acid shows a molecular ion at m/z 152, with key fragments corresponding to the loss of OH, H₂O, and the carboxyl group.
For 3-fluorobenzoic acid , the molecular ion appears at m/z 140. A prominent fragment is observed at m/z 95, corresponding to the loss of the carboxyl group, resulting in a fluorophenyl cation. The fragmentation of benzoic acids is a well-understood process that aids in structural confirmation. [7]
Experimental Protocols
General NMR Spectroscopy Protocol:
-
Weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if applicable, ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General FT-IR Spectroscopy Protocol:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquire the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Perform a background correction using a blank KBr pellet or the pure salt plate.
General Mass Spectrometry Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode using an appropriate ionization technique (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
This guide provides a comprehensive comparison of the predicted spectroscopic data of 3-fluoro-4-(hydroxymethyl)benzoic acid with the experimental data of its structural analogues, 4-(hydroxymethyl)benzoic acid and 3-fluorobenzoic acid. By systematically analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra, we can discern the distinct influence of the fluoro and hydroxymethyl substituents on the spectroscopic properties of the benzoic acid scaffold. The predicted data for 3-fluoro-4-(hydroxymethyl)benzoic acid serves as a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The detailed interpretation and comparison presented herein underscore the power of spectroscopic techniques in the unambiguous structural elucidation of complex organic molecules, a critical aspect of modern chemical research and drug development.
References
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link] [4]12. ResearchGate. An Overview of Fluorine NMR. [Link]
-
ResearchGate. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link] [8]15. Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link] [9]16. Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link] [7]17. ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid. [Link] [10]18. Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
Sources
- 1. biophysics.org [biophysics.org]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. hmdb.ca [hmdb.ca]
- 10. researchgate.net [researchgate.net]
validation of analytical methods for 3-fluoro-4-(hydroxymethyl)benzoic acid
A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-(hydroxymethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this integrity, providing documented evidence that a procedure is fit for its intended purpose.[1][2] This guide offers a detailed, experience-driven comparison of analytical methodologies for the characterization of 3-fluoro-4-(hydroxymethyl)benzoic acid, a key fluorinated building block in modern pharmaceutical synthesis.
We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the scientific rationale behind methodological choices, compare viable alternatives, and provide a comprehensive, step-by-step workflow for the validation of the most suitable technique, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
Choosing the Right Analytical Tool: A Comparative Analysis
The molecular structure of 3-fluoro-4-(hydroxymethyl)benzoic acid, featuring a polar carboxylic acid, a primary alcohol, and an aromatic ring, dictates the most appropriate analytical approaches. The primary goal is typically to quantify the main component and identify or quantify any impurities, including starting materials, by-products, or degradation products.
| Analytical Technique | Principle | Applicability to 3-Fluoro-4-(hydroxymethyl)benzoic Acid | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Highly Suitable. The compound's polarity and non-volatility make it ideal for reversed-phase HPLC. | High specificity, sensitivity, and precision. Capable of separating the main compound from closely related impurities (stability-indicating).[5][6] | Higher initial instrument cost. Requires careful method development. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Possible, but with significant challenges. The high polarity and low volatility of the analyte necessitate derivatization to block the polar -COOH and -OH groups.[7][8] | High resolution and sensitivity for volatile compounds. | Derivatization adds complexity, time, and potential for analytical error. Not ideal for routine analysis of this compound.[9][10] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible light by a substance in solution.[11] | Suitable for limited applications. Can be used for quantitative analysis of the pure substance in a known solvent. | Simple, rapid, and inexpensive. Useful for quick concentration checks or dissolution testing.[5] | Lacks specificity. Cannot distinguish between the analyte and impurities with similar chromophores. Not suitable for stability or impurity analysis.[12] |
The Validation Workflow: A Conceptual Overview
Method validation is not a single experiment but a series of interconnected studies that collectively ensure a method's reliability. The following diagram illustrates the typical workflow, demonstrating how each stage builds upon the last to create a fully validated procedure.
Caption: A typical workflow for analytical method validation, from development to routine use.
Deep Dive: Validation of a Stability-Indicating HPLC Method
This section provides a detailed protocol for validating an RP-HPLC method for the assay and impurity determination of 3-fluoro-4-(hydroxymethyl)benzoic acid, in accordance with ICH Q2(R1) guidelines.[1][13]
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | Standard, reliable instrumentation. A Diode Array Detector (DAD) is crucial for assessing peak purity and specificity. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | C18 is a versatile, nonpolar stationary phase suitable for retaining the analyte and its potential impurities.[14] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for aromatic compounds. |
| Gradient | 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), 18-22 min (10% B) | A gradient elution is necessary to elute potential impurities with different polarities and ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm | Aromatic compounds typically exhibit strong absorbance in this region. A full spectrum should be checked to find the optimal wavelength. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for peak distortion. |
Specificity (including Forced Degradation)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[15] For a stability-indicating method, this is proven by subjecting the analyte to stress conditions to generate degradation products and demonstrating that the main peak is free from co-eluting degradants.
Experimental Protocol:
-
Prepare solutions of 3-fluoro-4-(hydroxymethyl)benzoic acid (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the unstressed sample, a blank (solvent), and all stressed samples by HPLC.
-
Use the DAD to perform peak purity analysis on the main analyte peak in each chromatogram.
Acceptance Criteria:
-
Significant degradation (5-20%) should be observed under stress conditions.
-
The method must demonstrate resolution (Rs > 2.0) between the main peak and any degradation product peaks.
-
The peak purity index for the main analyte peak must be > 0.999, indicating no co-elution.
Linearity & Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval over which this relationship is established with suitable accuracy, precision, and linearity.[13]
Experimental Protocol:
-
Prepare a stock solution of the reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five calibration standards covering the expected range. For an assay method, this is typically 80% to 120% of the target concentration.[13] For example, if the target is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 401500 |
| 90 | 452100 |
| 100 | 499800 |
| 110 | 551200 |
| 120 | 600500 |
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
Visual inspection of the plot should show a linear relationship.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike recovery, where a known amount of analyte is added to a sample matrix (or placebo) and the recovery is calculated.[1]
Experimental Protocol:
-
Prepare samples at three concentration levels across the range (e.g., 80%, 100%, 120%), with three replicates at each level (total of 9 determinations).
-
If a sample matrix (e.g., a formulated product) is available, spike the analyte into the placebo matrix. If not, accuracy can be determined against a separately prepared, high-purity standard.
-
Calculate the percentage recovery for each sample.
Hypothetical Accuracy Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.3 | 100.3% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.7% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Causality: Precision expresses the random error of a method and is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst variability).[15]
Experimental Protocol:
-
Repeatability:
-
Prepare six samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Alternatively, analyze samples at three concentrations with three replicates each (9 total determinations).[1]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Hypothetical Precision Data:
| Parameter | Analyst 1 / Day 1 (Assay %) | Analyst 2 / Day 2 (Assay %) |
| Sample 1 | 99.8 | 100.5 |
| Sample 2 | 100.1 | 99.7 |
| Sample 3 | 99.5 | 100.1 |
| Sample 4 | 100.3 | 99.4 |
| Sample 5 | 99.9 | 100.8 |
| Sample 6 | 100.2 | 99.9 |
| Mean | 99.97 | 100.07 |
| Std. Dev. | 0.30 | 0.51 |
| % RSD | 0.30% | 0.51% |
Acceptance Criteria:
-
Repeatability: The %RSD should be ≤ 1.0%.
-
Intermediate Precision: The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be determined with suitable precision and accuracy.[13] These are critical for impurity analysis.
Experimental Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines, and S = the mean slope of the calibration curves.
-
-
Alternatively, prepare a series of dilute solutions and identify the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
The LOQ value must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy (e.g., 80-120% recovery) and precision (%RSD ≤ 10%).
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[13]
Experimental Protocol:
-
Perform the analysis while making small, deliberate changes to key parameters, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (e.g., % Acetonitrile ± 2%)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their defined limits (e.g., peak asymmetry < 1.5, resolution > 2.0).
-
The results should not deviate significantly from the nominal values, demonstrating the method is reliable for routine use.
Interrelationship of Validation Parameters
The core quantitative validation parameters are deeply interconnected. Linearity, accuracy, and precision are not independent; they collectively define the working range of the method where reliable data can be generated.
Caption: The relationship between core validation parameters in defining the usable range of an analytical method.
References
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ICH Harmonised Tripartite Guideline, "Validation of Analytical Procedures: Text and Methodology Q2(R1)," International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, November 2005.
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ResearchGate, "An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs," November 2016.
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Longdom Publishing, "Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry," [Online]. Available: [Link]. [Accessed: Jan. 22, 2026].
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Longdom Publishing, "Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation," [Online]. Available: [Link]. [Accessed: Jan. 22, 2026].
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University of Calgary, "CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE," [Online]. Available: [Link]. [Accessed: Jan. 22, 2026].
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A Senior Application Scientist's Guide to 3-Fluoro-4-(hydroxymethyl)benzoic Acid: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 3-Fluoro-4-(hydroxymethyl)benzoic acid has emerged as a critical intermediate, notably in the synthesis of advanced pharmaceutical agents such as Danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. This guide offers an in-depth, objective comparison of 3-fluoro-4-(hydroxymethyl)benzoic acid with relevant alternatives, supported by available data and established scientific principles. We will delve into its synthesis, physicochemical properties, and the nuanced roles of its key functional groups, providing a framework for its effective application in drug discovery pipelines.
The Strategic Advantage of Fluorination and Hydroxymethylation in Benzoic Acid Scaffolds
The benzoic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for modification.[1] The introduction of a fluorine atom and a hydroxymethyl group at the 3- and 4-positions, respectively, imparts a unique combination of properties that are highly advantageous for drug design.
The Role of the Fluorine Substituent: The incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability.[2] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can modulate the acidity of the carboxylic acid and influence intermolecular interactions with biological targets.[3]
The Contribution of the Hydroxymethyl Group: The hydroxymethyl group provides a crucial handle for further synthetic transformations and can participate in hydrogen bonding interactions within a receptor's binding pocket.[4] This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, offering a gateway to a diverse range of derivatives.
Comparative Physicochemical Properties
While specific peer-reviewed experimental data for 3-fluoro-4-(hydroxymethyl)benzoic acid is not extensively available, we can infer its properties through a comparative analysis with structurally similar, well-characterized benzoic acid derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa (Predicted) |
| 3-Fluoro-4-(hydroxymethyl)benzoic acid | C₈H₇FO₃ | 170.14 | Not available | Likely moderately soluble in polar solvents | Not available |
| 3-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 154-158 | Slightly soluble in water[5][6] | 4.23 ± 0.10[6] |
| 4-Fluoro-3-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 214-218 | Not available | 4.02 ± 0.10 |
| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 164–168 | Not available | Not available |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 | 1200 mg/L in water[7] | 4.14[7] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | Poorly soluble in water[8] | 4.20 |
Data for comparator compounds is sourced from commercial supplier information and publicly available databases.[5][6][7][8][9]
This comparison highlights how substitutions on the benzoic acid ring influence key physical properties. The presence of polar groups like hydroxyl and hydroxymethyl, combined with the fluorine atom, is expected to affect the crystal lattice and intermolecular interactions, thereby influencing melting point and solubility. The electron-withdrawing nature of the fluorine atom is predicted to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.
Synthesis Strategies and Methodologies
The synthesis of substituted benzoic acids is a well-established area of organic chemistry. For 3-fluoro-4-(hydroxymethyl)benzoic acid and its analogs, several synthetic routes are available, primarily involving the functionalization of a fluorinated aromatic precursor.
Conceptual Synthesis Workflow
The synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid would likely start from a readily available fluorinated toluene derivative. The key transformations would involve the introduction of the carboxylic acid and hydroxymethyl groups.
Caption: Conceptual workflow for the synthesis of 3-fluoro-4-(hydroxymethyl)benzoic acid.
Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid (An Analog)
The following protocol, based on a patented method, illustrates a common approach to synthesizing a related compound, 3-hydroxy-4-fluorobenzoic acid, which can provide insights into the synthesis of the target molecule.[4]
Objective: To synthesize 3-hydroxy-4-fluorobenzoic acid from 4-fluorophenol.
Materials:
-
4-fluorophenol
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Four-necked reaction flask
-
Stirrer
-
Gas inlet tube
-
Heating mantle
Procedure:
-
In a four-necked reaction flask, dissolve 15g of 4-fluorophenol and 11.2g of potassium hydroxide in 50mL of distilled water at 20°C.
-
Heat the mixture to 40-60°C.
-
Bubble carbon dioxide gas through the solution for 2 hours.
-
After the reaction is complete, stop the CO₂ flow.
-
Carefully add 20mL of 0.98mol/L concentrated sulfuric acid to the reaction mixture over 5 minutes while stirring.
-
Heat the mixture to 110-120°C and reflux for 4 hours.
-
Cool the reaction mixture and isolate the product through standard work-up procedures (e.g., extraction, crystallization).
Causality Behind Experimental Choices:
-
The use of potassium hydroxide creates the potassium salt of 4-fluorophenol, which is more reactive towards carboxylation.
-
The Kolbe-Schmitt reaction, employing carbon dioxide under pressure and heat, is a classic method for introducing a carboxylic acid group onto a phenol ring.
-
Acidification with sulfuric acid protonates the carboxylate to yield the final benzoic acid derivative.
Application in Drug Discovery: The Case of Danuglipron
3-Fluoro-4-(hydroxymethyl)benzoic acid is a key starting material in the synthesis of Danuglipron, an oral small-molecule agonist of the GLP-1 receptor.[10] The GLP-1R is a major target for the treatment of type 2 diabetes and obesity.
Caption: Role of 3-fluoro-4-(hydroxymethyl)benzoic acid in the synthesis and therapeutic action of Danuglipron.
The structure of 3-fluoro-4-(hydroxymethyl)benzoic acid provides a scaffold that, after further elaboration, allows for the precise positioning of pharmacophoric features necessary for potent and selective binding to the GLP-1 receptor. The fluorine atom can contribute to improved metabolic stability, a critical parameter for orally administered drugs.[3]
Conclusion and Future Directions
3-Fluoro-4-(hydroxymethyl)benzoic acid is a valuable and strategically designed building block for modern drug discovery. Its unique combination of a fluorine atom and a hydroxymethyl group on a benzoic acid core offers a powerful platform for the synthesis of complex and biologically active molecules. While a comprehensive, peer-reviewed dataset on its specific physicochemical properties is still emerging, comparative analysis with related analogs provides a strong rationale for its utility.
Future research should focus on the detailed experimental characterization of 3-fluoro-4-(hydroxymethyl)benzoic acid to provide the scientific community with a robust dataset for computational modeling and structure-activity relationship studies. Further exploration of its application in the synthesis of other bioactive compounds is also warranted, given the advantageous properties imparted by its functional groups.
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Supporting Information. The Royal Society of Chemistry. Accessed January 23, 2026. [Link]
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Supporting Information. The Royal Society of Chemistry. Accessed January 23, 2026. [Link]
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4-Fluorobenzoic acid. Wikipedia. Accessed January 23, 2026. [Link]
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The Strategic Advantage of 3-Fluoro-4-(hydroxymethyl)benzoic Acid in Modern Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the efficacy and pharmacokinetic profiles of therapeutic agents is perpetual. In this landscape, 3-fluoro-4-(hydroxymethyl)benzoic acid has emerged as a pivotal building block, particularly notable for its role as a key intermediate in the synthesis of contemporary pharmaceuticals. This guide provides a comprehensive citation analysis and a comparative overview of this compound, offering insights into its synthesis, properties, and applications, with a particular focus on its advantages over structural isomers and non-fluorinated analogs.
Introduction: The Significance of Fluorination and Positional Isomerism
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and lipophilicity. The position of the fluorine atom on an aromatic ring can dramatically influence these properties and, consequently, the biological activity of the molecule. 3-Fluoro-4-(hydroxymethyl)benzoic acid presents a unique substitution pattern that offers distinct advantages in molecular design compared to its isomers, such as 4-fluoro-3-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzoic acid, and its non-fluorinated counterpart, 4-(hydroxymethyl)benzoic acid.
Synthesis and Physicochemical Properties: A Comparative Overview
While detailed experimental data for 3-fluoro-4-(hydroxymethyl)benzoic acid is not as abundant in publicly available literature as for some of its isomers, its synthesis can be inferred from established chemical transformations. A key precursor is 3-fluoro-4-(hydroxymethyl)benzonitrile, which has been identified as a crucial starting material for the oral GLP-1 receptor agonist, danuglipron.[1][2] The synthesis of this nitrile has been achieved via photobromination, indicating a scalable and efficient manufacturing pathway.[3] The subsequent hydrolysis of the nitrile group to a carboxylic acid would yield the target molecule.
For comparative purposes, the synthesis of the isomer 3-hydroxy-4-fluorobenzoic acid has been reported via a multi-step process starting from fluorobenzene.[4] Another isomer, 3-fluoro-4-hydroxybenzoic acid, can be prepared from 3-fluoro-4-methoxybenzoic acid through demethylation.[5]
Table 1: Comparison of Physicochemical Properties of Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3-Fluoro-4-(hydroxymethyl)benzoic Acid | C₈H₇FO₃ | 170.14 | Not reported | Not reported |
| 3-Fluoro-4-hydroxybenzoic Acid | C₇H₅FO₃ | 156.11 | 154-158 | Slightly soluble in water |
| 4-(Hydroxymethyl)benzoic Acid | C₈H₈O₃ | 152.15 | 184-187 | Soluble in hot water, alcohol, and ether |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 214-217 | Sparingly soluble in cold water, soluble in hot water, alcohol, and acetone |
The Role in Drug Discovery: The Danuglipron Case Study
The most significant application of a derivative of 3-fluoro-4-(hydroxymethyl)benzoic acid is in the synthesis of danuglipron (PF-06882961), an orally available small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity.[6][7][8] GLP-1 receptor agonists are a major class of therapeutics, and the development of oral small-molecule alternatives to injectable peptides represents a significant advancement in patient care.[2]
The synthesis of danuglipron utilizes 3-fluoro-4-(hydroxymethyl)benzonitrile as a key building block.[3] This highlights the importance of the specific substitution pattern of the parent benzoic acid in achieving the desired pharmacological profile for a complex therapeutic target.
Comparative Biological Activity: Insights from Isomers and Analogs
While direct comparative biological studies of 3-fluoro-4-(hydroxymethyl)benzoic acid are limited, examining its isomers and related compounds provides valuable context.
The introduction of a fluorine atom can significantly impact the biological activity of benzoic acid derivatives. For instance, fluorinated benzoic acids have been investigated for their antifungal properties.[9] Furthermore, the position of the fluorine atom can lead to significant differences in the anti-tumor activity of related compounds.[10] A study on fluorinated G protein-coupled receptor ligands demonstrated that isomeric fluorine substitutions can result in significant "activity cliffs," where a small change in the fluorine's position leads to a large change in biological potency.[11]
Derivatives of the non-fluorinated analog, 4-hydroxybenzoic acid, have been shown to possess antibacterial activity.[12] This suggests that the core benzoic acid scaffold has inherent potential for biological activity that can be modulated by substitutions.
Experimental Protocols
Hypothetical Synthesis of 3-Fluoro-4-(hydroxymethyl)benzoic Acid via Hydrolysis of 3-Fluoro-4-(hydroxymethyl)benzonitrile
The following is a generalized protocol based on standard hydrolysis methods for nitriles.
Materials:
-
3-Fluoro-4-(hydroxymethyl)benzonitrile
-
Concentrated sulfuric acid or sodium hydroxide solution
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve 3-fluoro-4-(hydroxymethyl)benzonitrile in an excess of aqueous acid (e.g., 50% H₂SO₄) or base (e.g., 20% NaOH).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acid hydrolysis, carefully neutralize the mixture with a base (e.g., NaOH solution) to precipitate the product. If using base hydrolysis, acidify the mixture with an acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture).
-
Alternatively, the product can be extracted from the aqueous solution with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified 3-fluoro-4-(hydroxymethyl)benzoic acid.
Data Visualization
Chemical Structures
Caption: Molecular formulas of the target compound and its key comparators.
Synthetic Pathway Overview
Caption: Simplified synthetic route to 3-fluoro-4-(hydroxymethyl)benzoic acid and its application.
Conclusion and Future Directions
3-Fluoro-4-(hydroxymethyl)benzoic acid stands out as a valuable and strategically designed building block in modern medicinal chemistry. Its utility is prominently demonstrated by its connection to the synthesis of the oral GLP-1 receptor agonist, danuglipron. While direct comparative data on its biological activity is still emerging, the analysis of its isomers and non-fluorinated analogs strongly suggests that its unique substitution pattern is key to its advantageous properties in drug design.
Future research should focus on a more detailed characterization of the physicochemical and pharmacological properties of 3-fluoro-4-(hydroxymethyl)benzoic acid. Direct comparative studies against its isomers in various biological assays would provide invaluable data for medicinal chemists. Furthermore, the exploration of this scaffold in the design of other therapeutic agents targeting different biological pathways is a promising avenue for future drug discovery efforts. The continued investigation into this and similar fluorinated building blocks will undoubtedly fuel the development of next-generation therapeutics with improved efficacy and safety profiles.
References
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). PMC. Retrieved from [Link]
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Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2023, January 4). MDPI. Retrieved from [Link]
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A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus. (n.d.). PMC. Retrieved from [Link]
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Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015, August 1). PubMed. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-fluoro-4-(hydroxymethyl)benzoic Acid
This guide provides an in-depth operational plan for the safe handling of 3-fluoro-4-(hydroxymethyl)benzoic acid, a compound frequently utilized in pharmaceutical research and fine chemical synthesis. As a solid, crystalline powder, its primary hazards stem from direct contact and the potential for aerosolization.[1] This document moves beyond a simple checklist, explaining the causality behind each procedural step and personal protective equipment (PPE) choice to empower researchers with a robust safety-first mindset.
Hazard Assessment: Understanding the Risks
3-fluoro-4-(hydroxymethyl)benzoic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.
-
H315 - Causes skin irritation: Direct contact with the solid powder or its solutions can lead to localized redness, inflammation, or dermatitis.[2]
-
H319 - Causes serious eye irritation: This is a critical risk. The crystalline nature of the compound means that even minute quantities entering the eye can cause significant irritation, pain, and potential damage.[2]
-
H335 - May cause respiratory irritation: Inhalation of the fine powder is a primary route of exposure.[1][2][3] This can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][5]
The causality is clear: the physical form (powder) and chemical properties (irritant) of this compound demand a multi-layered defense strategy focused on preventing inhalation and direct contact with skin and eyes.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is selected, the experimental environment must be optimized to minimize exposure. PPE is the final, critical barrier between you and the chemical hazard, not the first.
-
Engineering Controls: These are the most effective control measures. All work involving the weighing or transfer of solid 3-fluoro-4-(hydroxymethyl)benzoic acid must be performed within a certified chemical fume hood or a powder containment hood. This ensures that any aerosolized dust is captured before it can be inhaled.[1][3] The laboratory must also be equipped with easily accessible emergency eye wash fountains and safety showers.[3]
-
Administrative Controls: This includes robust standard operating procedures (SOPs), comprehensive training for all personnel, and clear labeling of all containers. Restrict access to areas where the chemical is being handled and always wash hands thoroughly after a procedure is complete.[3]
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following sections detail the minimum required PPE for handling 3-fluoro-4-(hydroxymethyl)benzoic acid.
Eye and Face Protection: A Non-Negotiable Barrier
Given the classification as a serious eye irritant (H319), eye protection is mandatory at all times.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards (USA) or EN 166 (EU) are required for all tasks, including handling solutions.[1] Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting from both splashes and airborne dust.
-
Elevated Risk Tasks: When weighing larger quantities of the powder (typically >5 grams) or during any operation with a high potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[3] The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
To comply with the H315 warning (Causes skin irritation), skin protection is essential.
-
Hand Protection: Chemical-resistant nitrile gloves are the standard for handling this compound.[6] Always inspect gloves for tears or defects before use. For tasks involving larger quantities or extended handling times, consider double-gloving. If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed.[1]
-
Body Protection: A clean, buttoned, flame-resistant lab coat must be worn at all times. This protects street clothes from contamination and provides an easily removable barrier in case of a significant spill.
Respiratory Protection: Guarding Against Inhalation
While engineering controls are the primary defense against respiratory exposure, there are situations where they may be insufficient or unavailable.
-
When is it Required? Respiratory protection is necessary when handling the powder outside of a certified fume hood or when cleaning up a spill.
-
What Type? A NIOSH-approved N95 (USA) or FFP2 (EU) filtering facepiece respirator is the minimum requirement for protection against powdered particulates.[1][7] It is crucial to ensure the respirator is properly fit-tested to the user to be effective. For significant spill clean-up, a higher level of protection, such as a full-face respirator with P100/FFP3 cartridges, may be warranted.[3]
Operational Plans: From Selection to Disposal
A successful safety protocol is procedural and systematic. The following workflows provide step-by-step guidance for PPE usage.
PPE Selection Workflow Diagram
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow based on task location.
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Securely fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles and/or Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing (Taking Off) Sequence:
-
Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by rolling it inside out, without shaking, and place it in a designated receptacle.
-
Goggles and/or Face Shield: Handle by the strap or headband to remove.
-
Respirator (if worn): Remove without touching the front of the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE used while handling 3-fluoro-4-(hydroxymethyl)benzoic acid must be considered contaminated waste.
-
Gloves and Respirators: Place immediately into a designated hazardous waste container.[8][9]
-
Contaminated Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally decontaminated by a licensed service. Do not take contaminated lab coats home.
Emergency Response
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Spill: Evacuate the immediate area. Wear enhanced PPE (including respiratory protection) to clean the spill. Use a HEPA-filtered vacuum for powders where possible to avoid creating more dust.[5] Do not use a dry brush or cloth.
Summary of PPE Requirements
| Task/Operation | Potential Exposure Risk | Minimum Required PPE |
| Weighing Solid (<5g) | High (Inhalation, Dermal) | Performed in a fume hood. Nitrile gloves, lab coat, chemical splash goggles. |
| Weighing Solid (>5g) | Very High (Inhalation, Dermal) | Performed in a fume hood. Nitrile gloves, lab coat, chemical splash goggles, face shield. |
| Handling Outside Hood | Extreme (Inhalation, Dermal, Ocular) | Not recommended. Requires N95/FFP2 respirator, nitrile gloves, lab coat, chemical splash goggles, face shield. |
| Preparing/Handling Solutions | Medium (Dermal, Ocular Splash) | Nitrile gloves, lab coat, chemical splash goggles. |
| Spill Cleanup | Extreme (Inhalation, Dermal, Ocular) | N95/FFP2 respirator (or higher), double nitrile gloves, lab coat, chemical splash goggles, face shield. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]
-
AU. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | AU [sdsmanager.com]
- 5. ehs.com [ehs.com]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
